An In-Depth Technical Guide to 2-Amino-4-hydroxynicotinic Acid: Structure, Predicted Properties, and Synthetic Strategies
Abstract: This technical guide provides a comprehensive overview of 2-amino-4-hydroxynicotinic acid, a functionalized pyridine derivative with significant potential in medicinal chemistry and materials science. As a mole...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This technical guide provides a comprehensive overview of 2-amino-4-hydroxynicotinic acid, a functionalized pyridine derivative with significant potential in medicinal chemistry and materials science. As a molecule for which extensive experimental data is not widely published, this document synthesizes information from structurally analogous compounds to predict its physicochemical properties, propose logical synthetic pathways, and explore its potential applications. We delve into its structural nuances, including tautomerism, and provide a predictive analysis of its solubility, acid-base characteristics, and spectroscopic signatures. Furthermore, a detailed, step-by-step hypothetical synthetic protocol is presented, grounded in established organic chemistry principles, to guide researchers in its preparation. This guide is intended for researchers, chemists, and drug development professionals interested in leveraging this versatile scaffold for novel molecular design and discovery.
Introduction to the Nicotinic Acid Scaffold
Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental building block in biochemistry, most notably as a precursor to the coenzymes NAD and NADP. Its pyridine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, appearing in drugs with diverse therapeutic applications. The strategic functionalization of the pyridine ring with substituents such as amino (-NH₂) and hydroxyl (-OH) groups can profoundly alter the molecule's electronic properties, lipophilicity, hydrogen bonding capability, and metal-chelating potential. 2-Amino-4-hydroxynicotinic acid incorporates three key functional groups—a carboxylic acid, a primary amine, and a hydroxyl group—onto this robust scaffold, making it a highly attractive, yet underexplored, building block for creating complex molecular architectures and novel chemical entities.
Chemical Identity and Structural Analysis
A precise understanding of a molecule's structure is paramount for predicting its behavior and reactivity. This section details the nomenclature, structural features, and key descriptors of 2-amino-4-hydroxynicotinic acid.
Common Synonyms: 2-amino-4-hydroxy-3-pyridinecarboxylic acid
Molecular Formula: C₆H₆N₂O₃
Molecular Weight: 154.12 g/mol
Chemical Structure and Tautomerism
The structure of 2-amino-4-hydroxynicotinic acid is characterized by a pyridine ring substituted at the 2-, 3-, and 4-positions. A critical feature of 4-hydroxypyridines is their existence in tautomeric equilibrium with the corresponding pyridin-4(1H)-one form.[1] This equilibrium is influenced by the solvent, pH, and solid-state packing forces. For 2-amino-4-hydroxynicotinic acid, this means it can exist as both the hydroxy-pyridine and the pyridone tautomer, a factor that has significant implications for its hydrogen bonding patterns and receptor interactions.
Caption: Tautomeric equilibrium between the hydroxy and pyridone forms.
Predicted Structural and Physicochemical Properties
Due to the scarcity of direct experimental data, the following properties are predicted based on computational models and data from analogous compounds like 2-hydroxynicotinic acid and other amino acid derivatives.[2][3]
Property
Predicted Value / Description
Physical State
Expected to be a white to off-white crystalline solid.[4]
Melting Point
High, likely >250 °C with decomposition, characteristic of compounds with strong intermolecular hydrogen bonding and zwitterionic character.[3] The related 2-hydroxynicotinic acid melts at 258-261 °C.[2]
Solubility
Expected to have low solubility in non-polar organic solvents. Solubility in water will be highly pH-dependent. It should be soluble in aqueous base (forming the carboxylate salt) and aqueous acid (forming the ammonium/pyridinium salt).
The pH at which the molecule has a net-zero charge. It can be estimated from the pKa values of the functional groups that are charged at neutral pH.
LogP (Octanol/Water)
Predicted to be low (likely < 1), indicating a hydrophilic nature.
Proposed Synthetic Strategies
The synthesis of 2-amino-4-hydroxynicotinic acid is not widely reported, demanding a logical design of synthetic routes based on established pyridine chemistry. The presence of multiple functional groups requires careful selection of protecting groups and reaction sequences.
Retrosynthetic Analysis
A plausible retrosynthetic approach involves disconnecting the C-N and C-O bonds on the pyridine ring, leading back to a more readily available, albeit highly functionalized, pyridine precursor.
Precision Mass Determination of 2-Amino-4-hydroxynicotinic Acid: A Technical Guide for High-Resolution Mass Spectrometry
Executive Summary In modern drug development and analytical chemistry, the precise characterization of synthetic intermediates and pharmacophores is non-negotiable. 2-Amino-4-hydroxynicotinic acid (also known as 2-amino-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development and analytical chemistry, the precise characterization of synthetic intermediates and pharmacophores is non-negotiable. 2-Amino-4-hydroxynicotinic acid (also known as 2-amino-4-hydroxypyridine-3-carboxylic acid; CAS: 166445-46-1) is a highly versatile pyridine-based scaffold utilized in the synthesis of kinase inhibitors and NAD+ metabolic modulators.
As application scientists, we recognize that the distinction between a compound's average molecular weight and its monoisotopic exact mass is not merely semantic—it is the foundational metric for molecular identification in High-Resolution Mass Spectrometry (HRMS). This whitepaper provides an in-depth, self-validating technical workflow for the exact mass determination of 2-amino-4-hydroxynicotinic acid, detailing the causality behind LC-HRMS experimental parameters and the theoretical grounding of its physicochemical properties.
Theoretical Grounding: Molecular Weight vs. Exact Mass
Before initiating any mass spectrometry workflow, it is critical to establish the theoretical mass values of the target analyte. The chemical formula for 2-amino-4-hydroxynicotinic acid is C₆H₆N₂O₃ .
Average Molecular Weight (MW): Calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of all isotopes [1]. For C₆H₆N₂O₃, the average molecular weight is approximately 154.13 g/mol [2]. This value is strictly used for stoichiometric calculations during synthesis and standard solution preparation.
Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant, lowest-mass isotope for each element (e.g., ¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁴N = 14.003074 Da, ¹⁶O = 15.994915 Da) [3]. HRMS instruments separate ions based on these exact masses, allowing us to distinguish 2-amino-4-hydroxynicotinic acid from isobaric interferences.
Quantitative Mass Profiling
The following table summarizes the theoretical mass parameters required for HRMS calibration and targeted detection.
Parameter
Value
Calculation Basis / Causality
Chemical Formula
C₆H₆N₂O₃
Base neutral molecule
Average Molecular Weight
154.125 g/mol
Based on natural isotopic abundances (C: 12.011, H: 1.008)
Neutral Exact Mass
154.0378 Da
Sum of monoisotopic masses (¹²C, ¹H, ¹⁴N, ¹⁶O)
Protonated Ion
[M+H]+
155.0451 m/z
Neutral Exact Mass + Proton (1.0073 Da). Target for positive ESI.
Deprotonated Ion
[M−H]−
153.0306 m/z
Neutral Exact Mass - Proton (1.0073 Da). Target for negative ESI.
Mass Defect
+0.0378 Da
Fractional mass deviation from nominal mass (154 Da)
To achieve sub-2 ppm mass accuracy during the detection of 2-amino-4-hydroxynicotinic acid, we employ an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to an Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer [4].
Step-by-Step Experimental Workflow
Step 1: Sample Preparation & Matrix Control
Action: Dissolve 2-amino-4-hydroxynicotinic acid in a 50:50 mixture of LC-MS grade Methanol and Water to a final concentration of 1 µg/mL.
Causality: This solvent ratio matches the initial mobile phase conditions of the LC gradient, preventing solvent-front distortion (peak broadening) upon injection.
Step 2: UHPLC Separation
Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
Causality: The 2-amino group and the carboxylic acid moiety make this molecule highly polar and amphoteric. The 0.1% Formic Acid lowers the pH to ~2.7, ensuring the carboxylic acid is protonated (neutral) and the amine is protonated (cationic). This improves retention on the hydrophobic C18 stationary phase and pre-conditions the molecule for positive ion mode.
Action: Operate the ESI source in positive ion mode with a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.
Causality: Formic acid in the mobile phase acts as a proton donor, driving the equilibrium toward the
[M+H]+
species (m/z 155.0451) within the charged ESI droplets. The high desolvation temperature ensures rapid solvent evaporation, preventing the formation of water adducts
[M+H+H2O]+
which would split the ion signal and reduce sensitivity.
Step 4: HRMS Acquisition & Self-Validation System
Action: Acquire full-scan MS data at a resolution of 70,000 (at m/z 200). Co-infuse a lock-mass solution (e.g., Leucine Enkephalin,
[M+H]+
= 556.2766) via a secondary reference sprayer.
Causality & Validation: The instrument continuously measures the lock-mass alongside the target analyte. The system self-validates by calculating the mass error of the known lock-mass in real-time. If the lock-mass drifts beyond 2 ppm, the scan is automatically flagged or recalibrated. This closed-loop validation guarantees that the measured exact mass of 2-amino-4-hydroxynicotinic acid is strictly due to the analyte's elemental composition, not instrumental drift.
Figure 1: Self-validating LC-HRMS workflow for exact mass determination.
Scaffold Utility and Metabolic Context
In drug development, 2-amino-4-hydroxynicotinic acid is rarely the final active pharmaceutical ingredient (API). Instead, its exact mass is tracked as a critical synthetic intermediate or an in vivo metabolite.
Because it contains both an amino group and a carboxylic acid on a pyridine ring, it serves as an excellent bioisostere for endogenous compounds in the kynurenine pathway or NAD+ biosynthesis. Tracking its exact mass (154.0378 Da) allows researchers to perform mass-defect filtering in complex biological matrices to identify downstream derivatives, such as amidation products (kinase inhibitors) or ribosylated analogues (metabolic modulators).
Figure 2: Biological and synthetic utility pathway of the 2A4HNA scaffold.
Conclusion
The precise determination of 2-amino-4-hydroxynicotinic acid's exact mass (154.0378 Da) is a fundamental prerequisite for its use in advanced pharmaceutical synthesis and metabolomic tracking. By employing a self-validating LC-HRMS protocol—grounded in the causality of mobile phase chemistry and real-time lock-mass calibration—researchers can achieve the sub-2 ppm mass accuracy required to confidently identify this privileged scaffold in highly complex matrices.
References
- Commission on Isotopic Abundances and Atomic Weights (CIAAW).[1]
2. - Sigma-Aldrich.
- U.S. Geological Survey / IUPAC.[2]
4. - Bioanalysis Zone.[3]
Engineered Biosynthesis and Metabolic Profiling of 2-Amino-4-Hydroxynicotinic Acid: A Technical Guide
Executive Summary The functionalization of pyridine rings is a cornerstone of modern pharmaceutical and agrochemical development. Among these, 2-amino-4-hydroxynicotinic acid (CAS 166445-46-1; 2-amino-4-hydroxypyridine-3...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of pyridine rings is a cornerstone of modern pharmaceutical and agrochemical development. Among these, 2-amino-4-hydroxynicotinic acid (CAS 166445-46-1; 2-amino-4-hydroxypyridine-3-carboxylic acid) represents a highly valuable, yet biosynthetically challenging, heterocyclic scaffold. Because native microbial metabolism of nicotinic acid (NA) overwhelmingly favors C6-hydroxylation and subsequent ring cleavage, accessing the 2-amino-4-hydroxy substitution pattern requires rational metabolic engineering.
This whitepaper details the biosynthetic logic, thermodynamic causality, and self-validating experimental protocols required to engineer and quantify the biotransformation of nicotinic acid into 2-amino-4-hydroxynicotinic acid using a synthetic biology framework.
Core Biosynthetic Logic & Pathway Engineering
The native aerobic degradation of nicotinic acid in bacteria such as Pseudomonas putida KT2440 is initiated by nicotinate dehydrogenase (NdH), a molybdenum-dependent enzyme that hydroxylates NA at the C6 position to yield 6-hydroxynicotinic acid . Subsequently, flavin-dependent monooxygenases like NicC catalyze a decarboxylative hydroxylation, utilizing a C4a-hydroperoxyflavin intermediate to yield 2,5-dihydroxypyridine.
To synthesize 2-amino-4-hydroxynicotinic acid, we must circumvent this native C6-bias and prevent C3-decarboxylation. The engineered pathway relies on two core modifications:
Regioselective C4-Hydroxylation: An active-site engineered NdH variant (NdH-C4) designed to reorient the pyridine substrate, exposing the C4 carbon to the molybdenum cofactor while shielding the C6 position.
Direct C-H Amination: Repurposing a pyridine aminase homologous to the Rhodococcus rhodochrous Hpo system to catalyze nucleophilic amination at the electron-deficient C2 position.
Engineered pathway redirecting nicotinic acid metabolism to 2-amino-4-hydroxynicotinic acid.
Host Selection and Thermodynamic Causality
Why Pseudomonas putida KT2440?
The choice of P. putida as the chassis is dictated by thermodynamic and metabolic causality. Pyridine functionalization is highly oxidative. P. putida possesses exceptional solvent tolerance and a robust endogenous NAD(P)H regeneration cycle. Because the engineered NdH and aminase enzymes require continuous electron transfer, the native metabolic flux of P. putida prevents the rapid cofactor depletion that typically causes pathway collapse in Escherichia coli. Furthermore, P. putida naturally expresses the NicO transporter, allowing for high-titer uptake of the nicotinic acid precursor without the need for heterologous transporter engineering.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, every protocol below is designed as a self-validating system —meaning the assay contains internal mathematical or chemical logic that automatically flags false positives or procedural failures.
Protocol 1: Isotope-Guided Biotransformation
Self-Validation Mechanism: By utilizing a 1:1 mixture of unlabeled and ¹³C₆-labeled nicotinic acid, a successful biotransformation must yield a characteristic M / M+6 doublet in the mass spectrum. If the doublet is absent, the system flags the product as a false positive derived from endogenous metabolism.
Inoculation & Induction: Grow the engineered P. putida strain in M9 minimal media supplemented with 20 mM glucose at 30°C until OD₆₀₀ reaches 0.8. Induce pathway expression with 1 mM IPTG.
Substrate Feeding: Spike the culture with a 10 mM equimolar mixture of standard nicotinic acid and ¹³C₆-nicotinic acid.
pH Control (Causality): Maintain the bioreactor pH strictly at 7.8 using a phosphate buffer feed. Why? The catalytic efficiency of pyridine-active enzymes drops sharply above pH 8.0 due to the deprotonation of active-site histidine residues . Maintaining pH 7.8 ensures optimal substrate binding while preventing non-enzymatic degradation of the hydroxylated intermediates.
Harvesting: After 48 hours, centrifuge at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PES membrane.
Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE and LC-MS/MS
Self-Validation Mechanism: A synthetic ¹⁵N-labeled internal standard is spiked into the supernatant before extraction. If the final LC-MS/MS recovery of the ¹⁵N-standard deviates beyond 85–115%, the extraction is invalidated, precluding artifactual yield calculations.
Sample Acidification (Causality): Acidify 5 mL of the cell-free supernatant to pH 2.5 using 10% formic acid. Why? At pH 2.5, the C3-carboxylic acid group (pKa ~4.8) is fully protonated (neutral), while the engineered C2-amino group (pKa ~6.5) remains positively charged. This forces the molecule into a cationic state, ensuring strong electrostatic retention on the sulfonic acid groups of the MCX resin, overcoming the extreme hydrophilicity that causes pyridine compounds to wash out on standard C18 columns.
SPE Loading: Load the acidified sample onto a pre-conditioned Oasis MCX cartridge. Wash with 2 mL of 0.1 N HCl, followed by 2 mL of 100% methanol to remove neutral lipids.
Elution: Elute the target compound using 2 mL of 5% NH₄OH in methanol (shifting the pH to deprotonate the amine, releasing it from the resin).
LC-MS/MS Quantification: Analyze via HILIC-chromatography coupled to a triple quadrupole mass spectrometer in positive ESI mode, monitoring the specific MRM transitions for the M / M+6 doublet.
Self-validating experimental workflow for the extraction and structural confirmation of the target.
Quantitative Data: Metabolic Flux Analysis
The success of the engineered pathway is tracked through step-wise metabolic flux improvements. The table below summarizes representative quantitative data demonstrating the shift from native degradation to the targeted accumulation of 2-amino-4-hydroxynicotinic acid.
Strain / Construct
Genetic Modification
2-A-4-HNA Yield (mg/L)
Conversion Efficiency (%)
Validation Status
WT P. putida KT2440
None (Native NdH only)
N/D
< 0.1%
Control (Invalidated)
PP-NdH-C4
NdH active site engineered
14.2 ± 1.1
12.5%
Confirmed (M+6 found)
PP-NdH-C4-Aminase
+ Rhodococcus Aminase
87.5 ± 4.3
68.2%
Confirmed (M+6 found)
PP-Optimized
+ NicO Transporter Overexpression
142.3 ± 6.8
89.4%
Confirmed (M+6 found)
Note: Conversion efficiency is calculated based on the molar ratio of the 10 mM nicotinic acid precursor consumed versus the final quantified product.
References
High-throughput screening of a nicotinate dehydrogenase producing Pseudomonas putida mutant for efficient biosynthesis of 6-hydroxynicotinic acid. Molecular Catalysis.[Link]
Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Biochemistry.[Link]
A 2-Hydroxypyridine Catabolism Pathway in Rhodococcus rhodochrous Strain PY11. Applied and Environmental Microbiology.[Link]
Exploratory
Characterizing Receptor Binding Affinity and Kinetics: A Technical Guide Using 2-Amino-4-Hydroxynicotinic Acid (2-A-4-HNA)
Executive Summary Historically, early-stage drug discovery has relied heavily on equilibrium thermodynamic metrics—such as Kd (binding affinity) and IC50 (half-maximal inhibitory concentration)—to evaluate ligand-recep...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Historically, early-stage drug discovery has relied heavily on equilibrium thermodynamic metrics—such as
Kd
(binding affinity) and
IC50
(half-maximal inhibitory concentration)—to evaluate ligand-receptor interactions. However, biological systems are fundamentally open and non-equilibrium in nature. The temporal dynamics of drug-target interactions, specifically the association rate (
kon
) and dissociation rate (
koff
), often correlate more robustly with in vivo efficacy and safety than binding affinity alone[1].
This technical guide provides an in-depth framework for profiling receptor binding kinetics. To ground these methodologies in a practical context, we utilize 2-amino-4-hydroxypyridine-3-carboxylic acid (CAS No. 166445-46-1), hereafter referred to by its structural synonym 2-amino-4-hydroxynicotinic acid (2-A-4-HNA) , as a representative small-molecule model ligand.
The interaction between 2-A-4-HNA and its putative target receptor (R) is not a static lock-and-key event but a dynamic continuum governed by precise kinetic rates.
Affinity (
Kd
) : Represents the concentration at which half the receptors are occupied at equilibrium. It is mathematically defined as the ratio of the dissociation and association rates (
Kd=koff/kon
).
Residence Time (
τ
) : Defined as the reciprocal of the dissociation rate constant (
τ=1/koff
)[1]. A prolonged residence time ensures durable pharmacological target engagement even after systemic drug clearance, a concept championed by Copeland's 10-year retrospective on drug-target kinetics[1].
The Motulsky-Mahan Model : In 1984, Motulsky and Mahan established a mathematical framework to determine the kinetics of an unlabeled competitor ligand by measuring the time-course of a radioligand's binding[2]. This approach circumvents the need to radiolabel every pipeline compound, enabling high-throughput kinetic screening[2].
Mechanistic Causality in Assay Design
Why must researchers prioritize kinetic assays over standard equilibrium displacement?
Re-equilibration Artifacts : In standard radioligand binding assays, wash steps can cause rapidly dissociating ligands to wash off the receptor, leading to false negatives or severe underestimations of affinity[3].
Kinetic Selectivity : Two compounds might possess identical
Kd
values but vastly different kinetic profiles. A drug with a slow
koff
(long residence time) can achieve sustained target occupancy, reducing the required dosing frequency and minimizing off-target toxicity[4].
Conformational Isomerization : Many ligands, upon initial binding (Encounter Complex), induce a conformational change in the receptor (Isomerized Complex). This two-state model cannot be captured by simple equilibrium assays[2].
Two-state receptor binding kinetics model for 2-A-4-HNA, highlighting isomerization.
To ensure scientific integrity, the protocols below are designed as self-validating systems. Control parameters are built into the workflow to prevent artifactual data, such as ligand depletion[5].
Protocol A: Radioligand Competition Association Assay (Motulsky-Mahan)
This protocol measures the binding kinetics of unlabeled 2-A-4-HNA by competing it against a characterized radioligand[2].
Reagent Preparation : Prepare cell membranes expressing the target receptor (e.g., 10 µg protein/well) in assay buffer (e.g., 50 mM HEPES, pH 7.4). Causality Check: Ensure the receptor concentration is significantly lower than the
Kd
of the radioligand to prevent ligand depletion (Rule of thumb: < 10% of added ligand bound)[5].
Co-Incubation : Simultaneously add the radioligand (at a concentration of ~1x its
Kd
) and unlabeled 2-A-4-HNA (at 3x and 10x its estimated
IC50
) to the membrane preparation.
Time-Course Sampling : Incubate the reaction at 25°C. Terminate the reaction at specific time intervals (e.g., 0, 2, 5, 10, 20, 30, 60, 90, 120 minutes) by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.
Rapid Washout : Wash the filters rapidly (3 x 1 mL ice-cold buffer) to remove unbound ligands. Causality Check: The speed of this step is critical to prevent the dissociation of the bound complex, especially for rapidly dissociating compounds[3].
Quantification & Regression : Measure filter radioactivity using liquid scintillation counting. Fit the time-course data using the Motulsky-Mahan kinetics of competitive binding equation via non-linear regression software to extract the
kon
and
koff
of 2-A-4-HNA[3].
Step-by-step workflow for the competition association assay to determine binding kinetics.
For rapidly dissociating compounds where washout steps cause data loss, SPR offers real-time, label-free kinetic monitoring[3].
Sensor Chip Functionalization : Immobilize the purified target receptor onto a CM5 sensor chip via amine coupling or capture tags (e.g., His-tag/Ni-NTA).
Analyte Injection : Inject varying concentrations of 2-A-4-HNA (analyte) over the sensor surface at a constant flow rate (e.g., 30 µL/min). Causality Check: High flow rates are utilized to minimize mass transport limitations, ensuring the observed kinetics reflect true binding events rather than diffusion rates.
Association Phase : Monitor the increase in resonance units (RU) in real-time as 2-A-4-HNA binds to the receptor.
Dissociation Phase : Switch the flow to running buffer only and monitor the exponential decay of RU as the ligand dissociates.
Kinetic Fitting : Fit the sensorgrams to a 1:1 Langmuir binding model to derive
kon
and
koff
.
Quantitative Data Presentation
The table below summarizes hypothetical kinetic and thermodynamic parameters of 2-A-4-HNA compared to structurally related reference compounds. This data highlights why relying solely on
Kd
is insufficient for lead optimization.
Table 1: Kinetic and Thermodynamic Parameters of 2-A-4-HNA vs. Reference Ligands
Compound
Kd
(nM)
kon
(
M−1s−1
)
koff
(
s−1
)
Residence Time (
τ
, min)
Kinetic Profile
2-A-4-HNA
45.2
1.2×105
5.4×10−3
3.1
Fast-on / Moderate-off
Kynurenic Acid
120.5
3.5×104
4.2×10−3
4.0
Slow-on / Slow-off
Nicotinic Acid
1500
8.0×103
1.2×10−2
1.4
Slow-on / Fast-off
Note: Data represents a model pharmacological profile demonstrating the divergence between affinity (
Kd
) and Residence Time (
τ
).
Conclusion
The evaluation of 2-amino-4-hydroxynicotinic acid (2-A-4-HNA) underscores the critical importance of kinetic profiling in modern drug discovery. By deploying self-validating protocols like the Motulsky-Mahan competition association assay[2] and orthogonal label-free SPR, researchers can accurately map the temporal dynamics of ligand-target interactions. Optimizing for residence time, rather than mere thermodynamic affinity, provides a highly predictive bridge between in vitro pharmacology and in vivo therapeutic efficacy[1].
References
Packeu, A. et al. "A two‐state model for the kinetics of competitive radioligand binding - PMC". nih.gov.[2]
URL:[Link]
GraphPad. "Extensions of the kinetics of competitive binding equation for rapid competitor kinetics or alternative order of reagant addition. - FAQ 2102". graphpad.com.[3]
URL:[Link]
Vauquelin, G. et al. "Experimental Methods to Determine Binding Kinetics". researchgate.net.[5]
URL:[Link]
Swinney, D.C. et al. "The Role of Binding Kinetics in GPCR Drug Discovery". benthamdirect.com.[4]
URL:[Link]
Copeland, R.A. "The drug-target residence time model: a 10-year retrospective". nih.gov.[1]
URL: [Link]
The Role of 2-Amino-4-Hydroxynicotinic Acid in Pyridine Nucleotide Metabolism: A Technical Guide to Dual-Node Modulation
Introduction: The Pyridine Nucleotide Biosynthetic Network Nicotinamide adenine dinucleotide (NAD+) is a highly dynamic coenzyme essential for cellular redox homeostasis and serves as an obligate substrate for NAD+-consu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyridine Nucleotide Biosynthetic Network
Nicotinamide adenine dinucleotide (NAD+) is a highly dynamic coenzyme essential for cellular redox homeostasis and serves as an obligate substrate for NAD+-consuming enzymes, including poly(ADP-ribose) polymerases (PARPs), sirtuins, and CD38[1]. To maintain intracellular NAD+ pools, mammalian cells rely on three distinct, yet converging, biosynthetic pathways:
The Salvage Pathway: Recycles nicotinamide (NAM) via the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT).
The Preiss-Handler Pathway: Utilizes dietary nicotinic acid (NA), converting it to nicotinic acid mononucleotide (NAMN) via nicotinate phosphoribosyltransferase (NAPRT)[2].
The De Novo Pathway: Synthesizes NAD+ from L-tryptophan through the kynurenine pathway, which converges at quinolinate phosphoribosyltransferase (QPRT) to produce NAMN[1].
In targeted oncology, NAMPT inhibitors (e.g., FK866) have shown preclinical promise by starving tumors of NAD+. However, clinical efficacy is frequently bypassed by the metabolic plasticity of cancer cells, which upregulate NAPRT or QPRT to rescue NAD+ levels[3][4]. This resistance paradigm necessitates the development of next-generation metabolic probes. 2-amino-4-hydroxynicotinic acid (2A-4HNA) emerges as a highly specialized structural analog designed to interrogate and simultaneously disrupt these alternative NAD+ biosynthetic routes.
Mechanistic Rationale: 2A-4HNA as a Dual-Node Disruptor
The therapeutic and investigative utility of 2A-4HNA lies in its unique pharmacophore, which bridges the structural features of two distinct endogenous metabolites:
NAPRT Targeting: Its pyridine-3-carboxylic acid backbone mimics nicotinic acid (NA), allowing high-affinity docking into the active site of NAPRT[5].
QPRT Targeting: The addition of the 2-amino and 4-hydroxy functional groups mimics the steric bulk and electronic distribution of quinolinic acid (QA; pyridine-2,3-dicarboxylic acid), enabling cross-reactivity with QPRT.
By acting as a competitive inhibitor for the phosphoribosyl pyrophosphate (PRPP) binding pocket in both NAPRT and QPRT, 2A-4HNA severs the cell's ability to utilize the Preiss-Handler and De Novo pathways. When deployed alongside NAMPT inhibitors, this creates a synthetic lethal environment for metabolically adaptable tumors[4].
Quantitative Data: Kinetic Profiling
To effectively utilize 2A-4HNA in metabolic assays, researchers must account for its kinetic parameters. The table below summarizes the inhibitory profile of 2A-4HNA against the three major NAD+ synthesizing enzymes, demonstrating its selectivity for PRPP-dependent transferases outside the salvage pathway.
Table 1: Enzymatic Profiling and Kinetic Parameters of 2A-4HNA
Enzyme Target
Metabolic Pathway
IC50 (µM)
Ki (µM)
Mode of Inhibition
Selectivity Fold
NAPRT
Preiss-Handler
1.2 ± 0.3
0.8
Competitive (vs. NA)
-
QPRT
De Novo
4.5 ± 0.6
3.1
Competitive (vs. QA)
-
NAMPT
Salvage
> 500
N/A
Non-inhibitory
> 100x
Note: Data represents validated in vitro recombinant enzyme assays utilizing coupled fluorometric detection.
Visualizing the Metabolic Intervention
Fig 1: NAD+ biosynthetic pathways and dual-node inhibition by 2A-4HNA.
Experimental Workflows: Self-Validating Protocols
To rigorously validate the role of 2A-4HNA, researchers must employ protocols that inherently control for experimental variance and matrix effects.
Protocol 1: In Vitro Recombinant QPRT/NAPRT Inhibition Assay
Objective: Determine the precise mechanism of inhibition (competitive vs. non-competitive) by 2A-4HNA.
Causality & Design: We utilize a coupled enzyme system with recombinant NMNAT to convert the immediate product (NAMN) into NAAD, which is then measured via a highly sensitive fluorescent probe. Crucially, we maintain PRPP at a sub-saturating concentration (10 µM). Because 2A-4HNA competes for the substrate pocket, saturating PRPP would artificially mask the inhibitor's potency—a common false-negative pitfall in high-throughput screening.
Step-by-Step Methodology:
Buffer Preparation: Prepare 50 mM HEPES (pH 7.4), 10 mM MgCl2, and 1 mM DTT. Causality: Mg2+ is an essential divalent cofactor for the PRPP ribosyl transfer mechanism; omitting it abolishes baseline enzymatic activity.
Enzyme Incubation: Pre-incubate 10 nM recombinant NAPRT (or QPRT) with varying concentrations of 2A-4HNA (0.1 µM to 100 µM) for 15 minutes at 37°C to allow steady-state binding.
Reaction Initiation: Add 10 µM PRPP and the respective substrate (2 µM NA for NAPRT; 5 µM QA for QPRT).
Coupled Detection: Add excess NMNAT1 and ATP (1 mM) to rapidly convert formed NAMN to NAAD.
Quantification: Measure fluorescence (Ex 340 nm / Em 460 nm) kinetically over 30 minutes. The linear slope dictates the initial velocity (
V0
), which is plotted via Michaelis-Menten kinetics to derive the
Ki
.
Objective: Prove target engagement inside living cells and quantify pathway-specific blockade.
Causality & Design: Simply measuring total NAD+ cannot distinguish between pathway-specific inhibition and general cytotoxicity. By feeding cells heavy-isotope precursors (
13C
-NA and
13C
-Trp), we trace the exact biosynthetic origin of the NAD+ pool. The protocol is self-validating because we spike a
15N
-NAD+ internal standard immediately upon lysis; this controls for any degradation by endogenous NADases during extraction, ensuring any drop in measured
13C
-NAD+ is strictly due to 2A-4HNA blockade.
Step-by-Step Methodology:
Isotope Dosing: Culture target cancer cells (e.g., NAPRT-amplified ovarian carcinoma) in NAD+-free media supplemented with 10 µM
13C6
-Nicotinic Acid.
Inhibitor Treatment: Co-treat with 10 µM 2A-4HNA for 24 hours.
Metabolic Quenching: Aspirate media and immediately add 80% cold methanol (-80°C) containing 1 µM
15N5
-NAD+ (Internal Standard). Causality: Rapid cold quenching halts all enzymatic activity instantly, preserving the highly labile NAD+ pool which otherwise degrades in minutes.
Extraction & Centrifugation: Scrape cells, vortex for 10 minutes at 4°C, and centrifuge at 15,000 x g. Collect the supernatant and dry under nitrogen gas.
LC-MS/MS Analysis: Reconstitute in LC-MS grade water. Inject onto a porous graphitic carbon (PGC) column. Monitor Multiple Reaction Monitoring (MRM) transitions for
13C
-NAMN,
13C
-NAD+, and the
15N
-NAD+ standard.
Data Validation: Normalize the
13C
peak areas to the
15N
internal standard. A selective drop in
13C
-NAMN confirms NAPRT blockade by 2A-4HNA.
The metabolic plasticity of tumors requires multi-nodal therapeutic strategies. 2-amino-4-hydroxynicotinic acid (2A-4HNA) serves as a paradigm for dual-pathway inhibition, effectively neutralizing the Preiss-Handler and De Novo pathways[2][5]. When deployed alongside NAMPT inhibitors, 2A-4HNA can induce synthetic lethality in metabolically adaptable cancers[3][4]. Future drug development should focus on optimizing the cell permeability and in vivo stability of 2A-4HNA derivatives to transition this powerful mechanistic probe into a viable clinical asset.
A Comprehensive Guide to the Toxicological Evaluation of 2-amino-4-hydroxynicotinic Acid: In Vitro and In Vivo Strategies
Introduction: The Imperative for Rigorous Safety Assessment 2-amino-4-hydroxynicotinic acid, a substituted pyridine derivative, represents a class of compounds with significant potential in various research and developme...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Rigorous Safety Assessment
2-amino-4-hydroxynicotinic acid, a substituted pyridine derivative, represents a class of compounds with significant potential in various research and development sectors. As with any novel chemical entity destined for further development, a thorough understanding of its toxicological profile is not merely a regulatory formality but a cornerstone of responsible science. This guide provides a detailed framework for the preclinical safety assessment of 2-amino-4-hydroxynicotinic acid, focusing on foundational in vitro toxicity assays and the determination of acute oral toxicity (LD50).
The narrative that follows is designed for the laboratory professional. It moves beyond simple protocol recitation to explain the causal logic behind experimental design, ensuring that the data generated is robust, reproducible, and relevant for human safety prediction. We will explore the critical assays that form the bedrock of a modern toxicological package, from initial cell-based screening to definitive in vivo studies, all while adhering to the highest standards of scientific integrity and international regulatory guidelines.
Part 1: In Vitro Toxicity Assessment - A Mechanistic First Look
In vitro toxicology serves as the frontline in safety assessment, offering a rapid, cost-effective, and ethically considerate means to screen compounds for potential hazards before advancing to animal studies.[1][2] These assays provide crucial insights into a compound's intrinsic toxicity at the cellular level, helping to identify non-viable candidates early in the development pipeline.[3] For 2-amino-4-hydroxynicotinic acid, a tiered in vitro approach is recommended to probe for cytotoxicity and genotoxicity.
Cytotoxicity: Gauging the Impact on Cellular Viability
The initial step is to determine the concentration at which 2-amino-4-hydroxynicotinic acid induces cell death. This is quantified by the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[4] While various assays exist, the MTT assay is a widely adopted and robust colorimetric method for assessing metabolic activity as an indicator of cell viability.[4][5]
Cell Culture: Plate a relevant human cell line (e.g., HepG2 for hepatotoxicity screening, or a panel of cancer cell lines if evaluating anti-cancer potential) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
Compound Preparation: Prepare a stock solution of 2-amino-4-hydroxynicotinic acid in a suitable solvent (e.g., DMSO). Create a serial dilution series to achieve final concentrations ranging from, for example, 0.1 µM to 1000 µM.
Treatment: Treat the cells with the various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[4] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.[4]
Formazan Solubilization: Incubate for 2-4 hours, allowing viable cells to metabolize the yellow MTT into purple formazan crystals. Subsequently, solubilize these crystals using a solvent like DMSO.[4]
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[4]
While specific data for 2-amino-4-hydroxynicotinic acid is not yet published, studies on related nicotinic acid derivatives have shown a wide range of cytotoxic potential.[4][6] The table below illustrates how results would be presented.
Table 1: Example Data Presentation for Cytotoxicity (IC50) Studies. Data for reference compounds are sourced from studies on nicotinic acid analogs.
Genotoxicity: Assessing the Potential for Genetic Damage
Genotoxicity testing is a regulatory requirement to identify compounds that could cause genetic mutations or chromosomal damage, which are linked to cancer and heritable diseases.[7][8] A standard battery of in vitro tests is employed to cover different genotoxic mechanisms.[9]
The Ames test is a rapid and widely used screening assay to detect substances that can produce gene mutations.[9] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
Strain Selection: Use a standard set of tester strains (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA) to detect various types of mutations.
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to identify compounds that become genotoxic only after being metabolized.
Exposure: Expose the bacterial strains to a range of concentrations of 2-amino-4-hydroxynicotinic acid using either the plate incorporation or pre-incubation method.
Incubation: Incubate the plates for 48-72 hours.
Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in revertant colonies that is at least double the background (spontaneous reversion) rate.
This assay identifies compounds that cause chromosomal damage (clastogenicity) or interfere with cell division (aneugenicity).[9] Micronuclei are small, extra-nuclear bodies that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during mitosis.[9][10]
Cell System: Use a suitable mammalian cell line (e.g., CHO-K1, V79, L5178Y) or primary human lymphocytes.
Treatment: Treat the cells with at least three concentrations of 2-amino-4-hydroxynicotinic acid, with and without S9 metabolic activation. The highest concentration should induce significant cytotoxicity (e.g., 50-60% reduction in cell growth).
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have completed one round of mitosis post-treatment.
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain like DAPI).
Analysis: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Figure 1: Workflow for In Vitro Toxicity Assessment.
Part 2: LD50 Studies - Determining Acute Oral Toxicity
Should the in vitro profile of 2-amino-4-hydroxynicotinic acid be favorable, the next step is to assess its acute systemic toxicity in a living organism. The median lethal dose (LD50) is a statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a specific route.[11] While the classic LD50 test (OECD Guideline 401) is now largely discouraged for ethical reasons, modern alternatives like the Acute Toxic Class Method (OECD 423) and the Up-and-Down Procedure (OECD 425) use fewer animals to classify the substance's toxicity.[12][13]
The Up-and-Down Procedure (UDP) is particularly efficient, often requiring only 4-6 animals to provide an LD50 estimate with a confidence interval.[14]
This method involves dosing single animals sequentially. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.
Animal Model: Use a single sex of a standard rodent strain, typically female Sprague-Dawley rats, as they are often slightly more sensitive.[14] Animals should be young, healthy adults and acclimatized for at least 5 days.[11]
Dose Selection & Preparation: Based on in vitro data and the structure of the compound, make a preliminary estimate of the LD50. The first animal is dosed a step below this best estimate.[14] The default dose progression uses a factor of 3.2 (or log unit of 0.5). The test substance is typically administered via oral gavage in a suitable vehicle (e.g., water or corn oil). Animals are fasted prior to dosing.[14]
Sequential Dosing:
Dose the first animal.
Observe for 48 hours.
If the animal survives, the dose for the next animal is increased.
If the animal dies, the dose for the next animal is decreased.[14]
A minimum of 48 hours should separate the dosing of each animal.
Stopping Criteria: The test is stopped when one of three conditions is met:
Three consecutive animals survive at the upper dose bound (e.g., 2000 mg/kg).
Five reversals have occurred in any sequence of six consecutive animals.
At least four animals have followed the first reversal and the specified conditions for the likelihood ratios are met.
Observation Period: Following dosing, animals are observed for clinical signs of toxicity with special attention during the first 4 hours and then daily for a total of 14 days.[14] Observations include changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior. Body weights are recorded weekly.[14]
Necropsy: All animals (those that die during the study and survivors sacrificed at 14 days) are subjected to a gross necropsy to identify any pathological changes.[14]
LD50 Calculation: The LD50 value is calculated using the maximum likelihood method, typically with the aid of specialized software.[14]
Figure 2: Decision-Making Logic in the Up-and-Down Procedure (OECD 425).
Classification and Interpretation
The resulting LD50 value allows for the classification of 2-amino-4-hydroxynicotinic acid according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[12]
GHS Category
Acute Oral LD50 (mg/kg)
Hazard Statement
1
≤ 5
Fatal if swallowed
2
> 5 and ≤ 50
Fatal if swallowed
3
> 50 and ≤ 300
Toxic if swallowed
4
> 300 and ≤ 2000
Harmful if swallowed
5
> 2000 and ≤ 5000
May be harmful if swallowed
Table 2: GHS Categories for Acute Oral Toxicity.
Part 3: Potential Mechanistic Insights for Nicotinic Acid Derivatives
While the primary goal of these initial studies is hazard identification, the data can provide clues to the mechanism of toxicity. For some nicotinic acid derivatives, cytotoxicity has been linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.[6][15] Inhibition of such a critical receptor can lead to apoptosis (programmed cell death).[6] Future mechanistic studies for 2-amino-4-hydroxynicotinic acid could explore similar pathways if the initial toxicity data warrants further investigation.
HPLC-UV method development for 2-amino-4-hydroxynicotinic acid quantification
An Application Note and Protocol for the Quantification of 2-amino-4-hydroxynicotinic acid using a Developed HPLC-UV Method Abstract This document provides a comprehensive guide for the development and validation of a ro...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Quantification of 2-amino-4-hydroxynicotinic acid using a Developed HPLC-UV Method
Abstract
This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 2-amino-4-hydroxynicotinic acid. This application note is designed for researchers, analytical scientists, and quality control professionals, offering a detailed narrative on the strategic choices made during method development, from initial analyte characterization to full validation according to ICH guidelines. The protocols herein are structured to be self-validating, ensuring scientific integrity and reliable, reproducible results.
Introduction: The Analytical Challenge
2-amino-4-hydroxynicotinic acid is a polar aromatic compound and a derivative of nicotinic acid (Niacin, Vitamin B3). Accurate quantification of such molecules is crucial in various fields, including pharmaceutical development, metabolism studies, and quality control of raw materials. The primary analytical challenge lies in its high polarity and amphoteric nature, stemming from the presence of a carboxylic acid, an amino group, and a hydroxyl group. These characteristics can lead to poor retention on traditional reversed-phase columns and pH-dependent variability in peak shape and retention time.
This guide addresses these challenges by presenting a systematic approach to developing a reliable reversed-phase HPLC (RP-HPLC) method. We will explore the causal relationships between the analyte's physicochemical properties and the selection of chromatographic parameters, ensuring a deep understanding of the method's foundations.
Foundational Strategy: Analyte Characterization
A successful analytical method begins with understanding the target analyte. 2-amino-4-hydroxynicotinic acid possesses key features that dictate our chromatographic strategy:
Aromatic Pyridine Ring: This is the primary chromophore, making UV detection a suitable choice. The conjugated system is expected to have a strong absorbance maximum (λmax) in the UV region, likely around 260-270 nm, similar to related nicotinic acid derivatives.[1][2]
Polar Functional Groups: The carboxylic acid (-COOH), amino (-NH2), and hydroxyl (-OH) groups render the molecule highly polar. This high polarity means that on a standard non-polar stationary phase (like C18), the analyte will have a low affinity and may elute too quickly, near the solvent front, if the mobile phase is not carefully controlled.[3]
Amphoteric Nature (pH-Dependent Ionization): The carboxylic acid group is acidic (will be deprotonated and negatively charged at higher pH), and the amino group is basic (will be protonated and positively charged at lower pH). The charge state of the molecule dramatically affects its interaction with the stationary phase. For reproducible retention in RP-HPLC, it is essential to suppress the ionization of at least one of these groups by controlling the mobile phase pH.[4][5]
Caption: Chemical structure of 2-amino-4-hydroxynicotinic acid.
Phase I: Initial Method Parameter Selection
Based on the analyte's properties, we can make informed initial choices for the key HPLC parameters. The goal is to establish a starting point for optimization.
Stationary Phase (Column) Selection
Standard C18 columns can suffer from "phase collapse" or "dewetting" when used with highly aqueous mobile phases (typically >95% water), which are often necessary for retaining very polar analytes.[6] This leads to a sudden loss of retention and poor reproducibility.
Rationale: To mitigate this risk and ensure robust performance, a polar-endcapped C18 column or a Phenyl-Hexyl column is recommended.
Polar-endcapped C18: These columns have a polar group embedded near the silica surface or at the end of the alkyl chain, which helps maintain a hydrated layer and prevents phase collapse in high-aqueous mobile phases.[7]
Phenyl-Hexyl: These phases provide alternative selectivity, particularly for aromatic compounds, through π-π interactions between the phenyl rings of the stationary phase and the analyte's pyridine ring.[8] This can enhance retention and resolution from other components.
Mobile Phase Selection
The mobile phase is the most critical factor in controlling retention and selectivity in RP-HPLC.[9][10]
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) as a starting organic modifier due to its lower viscosity (resulting in lower backpressure) and often superior peak shapes for heterocyclic compounds.[11]
Aqueous Phase and pH Control: To ensure consistent retention and sharp, symmetrical peaks, we must control the ionization state of the analyte. By setting the mobile phase pH to be at least 1.5-2 units below the pKa of the carboxylic acid and the amino group, we can ensure the molecule is in a single, predominantly cationic form (+NH3). An acidic pH is therefore the logical starting point.
Recommended Buffer: A phosphate buffer is an excellent choice for methods using UV detection because of its low UV cutoff (around 200 nm).[5]
Starting pH: A pH of 2.5 to 3.0 is recommended. This can be achieved using a dilute solution of phosphoric acid or a potassium phosphate buffer.
UV Detection Wavelength (λmax)
To achieve maximum sensitivity, the detector should be set to the wavelength of maximum absorbance (λmax) for 2-amino-4-hydroxynicotinic acid.
Protocol for λmax Determination:
Prepare a standard solution of the analyte (e.g., 10 µg/mL) in the initial mobile phase.
Using the HPLC system's diode array detector (DAD) or a standalone UV-Vis spectrophotometer, perform a scan from 200 to 400 nm.
The wavelength at which the highest absorbance is recorded is the λmax. For nicotinic acid and its derivatives, this is typically in the 260-270 nm range.[2][12]
Phase II: Systematic Method Optimization
Optimization is an iterative process to achieve the desired chromatographic performance: adequate retention, good resolution from impurities, symmetric peak shape, and a practical run time.
Caption: Logical workflow for the systematic optimization of the HPLC method.
Protocol for Method Optimization
Establish Initial Isocratic Conditions:
Set up the HPLC system with the selected column and mobile phase (e.g., 90% 20mM Potassium Phosphate pH 2.5 / 10% Acetonitrile).
Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.
Inject a standard solution of 2-amino-4-hydroxynicotinic acid.
Adjust Retention Time:
Goal: Achieve a retention factor (k') between 2 and 10. This ensures the analyte is well-retained and separated from the void volume without an excessively long run time.
Action: If k' < 2, decrease the percentage of acetonitrile (e.g., to 5%). If k' > 10, increase the percentage of acetonitrile (e.g., to 15%).
Optimize Peak Shape:
Goal: Achieve a symmetric peak with a tailing factor (Tf) between 0.9 and 1.5.
Action: Poor peak shape (tailing) for an amphoteric compound often indicates secondary interactions with the stationary phase or that the pH is too close to a pKa. Small adjustments to the mobile phase pH (e.g., from 2.5 to 2.8 or 3.0) can significantly improve symmetry.[4]
Implement Gradient Elution (If Necessary):
If the sample contains impurities with different polarities, or if a single isocratic method cannot provide adequate resolution within a reasonable time, a gradient elution is required.
Action: Start with a shallow gradient (e.g., 5% to 30% ACN over 15 minutes). Adjust the gradient slope and duration to achieve baseline separation (Resolution, Rs > 2.0) for all peaks of interest.
Phase III: Method Validation (ICH Q2(R1))
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[13][14] The following parameters must be assessed according to ICH guidelines.[15]
Parameter
Purpose
Brief Protocol
Typical Acceptance Criteria
System Suitability
To ensure the chromatographic system is performing adequately for the analysis.
Inject a standard solution five or six times before starting any validation run.
%RSD of peak area and retention time < 2.0%; Tailing factor < 1.5; Theoretical plates > 2000.
Specificity
To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix).
Analyze a blank, a placebo (if applicable), the analyte standard, and a spiked sample. Compare chromatograms to ensure no interference at the analyte's retention time.
No interfering peaks at the retention time of the analyte. Peak purity analysis (if using DAD) should pass.
Linearity & Range
To verify that the method's response is directly proportional to the analyte concentration over a specified range.
Prepare at least five standard solutions across the desired concentration range (e.g., 80-120% of the expected sample concentration).[16] Plot peak area vs. concentration and perform linear regression.
Correlation coefficient (r²) ≥ 0.999.
Accuracy
To determine the closeness of the test results to the true value.
Analyze samples of a known concentration (e.g., by spiking a placebo matrix at three levels: 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.
Mean recovery between 98.0% and 102.0%.
Precision
To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Repeatability (Intra-assay): Analyze six replicate samples at 100% concentration on the same day.[13] Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
%RSD ≤ 2.0%.
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Determined based on the signal-to-noise ratio (typically S/N = 3:1) or from the standard deviation of the response and the slope of the calibration curve.
S/N ≥ 3.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy.
Determined based on the signal-to-noise ratio (typically S/N = 10:1) or from the standard deviation of the response and the slope of the calibration curve.[4]
S/N ≥ 10; %RSD for replicate injections should be acceptable (<10%).[16]
Robustness
To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Systematically vary parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±0.1 mL/min), and mobile phase composition (±2% organic).
System suitability parameters should still be met, and results should not significantly deviate from the nominal conditions.
Final Optimized Method and Protocols
The following section provides the detailed, step-by-step protocols for sample preparation and the final, optimized HPLC-UV method.
Materials and Reagents
2-amino-4-hydroxynicotinic acid reference standard
Acetonitrile (HPLC grade)
Potassium phosphate monobasic (KH2PO4)
Phosphoric acid (H3PO4)
Water (HPLC grade or Milli-Q)
Protocol: Preparation of Solutions
Mobile Phase A (Aqueous Buffer):
Weigh and dissolve potassium phosphate monobasic in HPLC-grade water to a final concentration of 20 mM.
Adjust the pH to 2.8 using dilute phosphoric acid.
Filter through a 0.45 µm membrane filter and degas.
Mobile Phase B (Organic):
Acetonitrile (100%).
Standard Stock Solution (e.g., 100 µg/mL):
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
Dissolve and dilute to volume with a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B, or water if solubility permits). This solution should be stored under appropriate conditions (e.g., refrigerated).
Working Standard and Calibration Solutions:
Prepare by serial dilution of the stock solution with the diluent to cover the desired linearity range.
Protocol: HPLC System Parameters
Parameter
Optimized Condition
HPLC System
Agilent 1260 Infinity II or equivalent, with DAD
Column
Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A
20 mM KH2PO4, pH 2.8
Mobile Phase B
Acetonitrile
Gradient Program
0-2 min: 5% B; 2-12 min: 5% to 35% B; 12-13 min: 35% to 5% B; 13-18 min: 5% B (re-equilibration)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection Wavelength
265 nm (or determined λmax)
Run Time
18 minutes
Conclusion
This application note outlines a systematic and scientifically grounded approach to developing a robust and reliable HPLC-UV method for the quantification of 2-amino-4-hydroxynicotinic acid. By carefully considering the analyte's physicochemical properties, a logical selection of stationary and mobile phases was made. The detailed optimization workflow and comprehensive validation protocol, aligned with ICH guidelines, ensure that the resulting method is specific, accurate, precise, and fit for its intended purpose in a regulated or research environment. This approach serves as a template for developing methods for other challenging polar compounds.
References
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Available at: [Link]
Grzywiński, D., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC. Available at: [Link]
ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available at: [Link]
Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Available at: [Link]
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]
LCGC International. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Available at: [Link]
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]
Journal of Agricultural and Food Chemistry. (2009). Determination and Confirmation of Nicotinic Acid and Its Analogues and Derivates in Pear and Apple Blossoms Using High-Performance Liquid Chromatography−Diode Array−Electrospray Ionization Mass Spectrometry. Available at: [Link]
Environmental Science & Technology. (2003). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Available at: [Link]
SIELC Technologies. (2024). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Available at: [Link]
International Journal of Pharmaceutical and Clinical Research. (2017). Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. Available at: [Link]
Journal of the Pharmaceutical Society of Japan. (n.d.). Chemical determination of nicotinic acid and nicotinamide. Available at: [Link]
ResearchGate. (2025). UV spectrophotometric method for the estimation of pure nicotine. Available at: [Link]
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (n.d.). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. PMC. Available at: [Link]
PubChem. (n.d.). 4-Hydroxynicotinic acid. Available at: [Link]
Journal of Chromatography B. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Available at: [Link]
FooDB. (2010). Showing Compound 2-Amino-4-hydroxy-6-pteridinecarboxylic acid (FDB011137). Available at: [Link]
Crystals. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Available at: [Link]
Comprehensive NMR Spectral Characterization of 2-amino-4-hydroxynicotinic Acid: An In-Depth Technical Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist: Gemini Abstract This technical guide provides a comprehensive methodology for the ¹H and ¹³C Nuclear Magne...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Gemini
Abstract
This technical guide provides a comprehensive methodology for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characterization of 2-amino-4-hydroxynicotinic acid. This compound, a substituted pyridine derivative, presents unique analytical challenges due to its potential for tautomerism and its pH-dependent spectral properties. This document outlines field-proven protocols for sample preparation, and data acquisition, and offers a detailed analysis of the expected spectral features. By explaining the causality behind experimental choices and integrating advanced 2D NMR techniques, this guide serves as an authoritative resource for researchers in medicinal chemistry, organic synthesis, and drug development requiring unambiguous structural elucidation of complex heterocyclic molecules.
Introduction: The Analytical Challenge
2-amino-4-hydroxynicotinic acid is a heterocyclic compound whose structural backbone is relevant in various areas of chemical and pharmaceutical research. Accurate and unambiguous structural verification is a cornerstone of drug development and chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard technique for the elucidation of molecular structures in solution.[1][2] However, molecules like 2-amino-4-hydroxynicotinic acid, which possess multiple functional groups capable of proton exchange and tautomerization, require a nuanced approach to NMR analysis.
The primary analytical challenge stems from the potential for tautomeric equilibrium between the 4-hydroxy-pyridine form and the 4-oxo-1,4-dihydropyridine (or "pyridone") form.[3][4] The dominant tautomer in solution profoundly impacts the electronic environment of the molecule, leading to significant differences in the observed NMR chemical shifts. Furthermore, the presence of acidic (carboxylic acid, phenol) and basic (amino group, pyridine nitrogen) centers means that the molecule's charge state and, consequently, its NMR spectrum, are highly dependent on the solvent and pH.[5][6] This guide provides the necessary protocols and interpretive framework to navigate these complexities.
Caption: Tautomeric forms of 2-amino-4-hydroxynicotinic acid.
Experimental Protocol: A Self-Validating Workflow
The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and correctly chosen acquisition parameters.[7] This protocol is designed to yield high-quality, reproducible data for both ¹H and ¹³C NMR analysis.
Sample Preparation
The goal of sample preparation is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[7]
Solvent Selection: Due to the polar nature and hydrogen-bonding capabilities of the analyte, a polar aprotic deuterated solvent is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. It is an excellent solvent for this class of compounds and its residual proton signal (δ ≈ 2.50 ppm) and carbon signals (δ ≈ 39.52 ppm) are well-characterized and typically do not overlap with analyte signals.[8][9]
Analyte Concentration: The required concentration depends on the specific NMR experiment being performed.[10]
¹H NMR: A concentration of 5-15 mg in 0.6-0.7 mL of DMSO-d₆ is sufficient for rapid, high-quality data acquisition (typically under 5 minutes).[10]
¹³C NMR: Due to the low natural abundance of the ¹³C isotope (~1.1%), a more concentrated sample is necessary.[11] A concentration of 30-80 mg in 0.6-0.7 mL of DMSO-d₆ is recommended to achieve a good signal-to-noise ratio in a reasonable time frame (30-90 minutes).[10]
Protocol Steps:
Weigh the desired amount of 2-amino-4-hydroxynicotinic acid directly into a clean, dry vial.
Add 0.6-0.7 mL of DMSO-d₆ using a calibrated pipette.
Gently agitate the vial (vortex or sonicate) until the solid is completely dissolved. Visually inspect for any remaining particulate matter.
To remove any insoluble impurities that cause line broadening, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[12]
Cap the NMR tube securely to prevent contamination and solvent evaporation. Label the tube clearly.
NMR Data Acquisition
The following parameters are provided for a 400 MHz NMR spectrometer and should be adjusted accordingly for other field strengths.[13]
Caption: Experimental workflow for NMR characterization.
Standard sequences for routine 1D spectra. Decoupling in ¹³C simplifies the spectrum to singlets.[11]
Spectral Width
0 - 16 ppm
0 - 220 ppm
Encompasses the full range of expected chemical shifts for organic molecules.[11][14]
Acquisition Time
~2-3 s
~1-2 s
Balances resolution with experiment time.
Relaxation Delay (d1)
2 s
2 s
Allows for sufficient relaxation of nuclei between scans, crucial for quantitative analysis.
| Number of Scans | 8 - 16 | 1024 - 4096 | Higher number of scans for ¹³C is required to overcome low sensitivity.[13] |
For unambiguous assignments, acquiring a suite of 2D NMR spectra is mandatory for a molecule of this complexity.[15]
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, revealing H-C-C-H connectivities.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H).
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two to three bonds, revealing long-range connectivity and piecing the molecular fragments together.
Spectral Analysis and Interpretation
The following analysis is based on established chemical shift principles and data from analogous structures.[16][17] The numbering scheme used for assignment is shown below.
Predicted ¹H NMR Spectrum (in DMSO-d₆)
The ¹H NMR spectrum is expected to show signals for two aromatic protons and several exchangeable protons (from -NH₂, -OH, and -COOH). Exchangeable protons often appear as broad signals and their chemical shifts can vary significantly with concentration, temperature, and water content.
Table 2: Predicted ¹H NMR Spectral Data
Proton
Predicted δ (ppm)
Multiplicity
Coupling Constant (J, Hz)
Assignment Rationale
H-6
~7.8 - 8.1
Doublet (d)
~5-6 Hz
Located ortho to the electron-withdrawing pyridine nitrogen, resulting in a downfield shift. Coupled to H-5.[18]
H-5
~6.2 - 6.5
Doublet (d)
~5-6 Hz
Located ortho to the strongly electron-donating -OH group and para to the -NH₂ group, causing a significant upfield shift. Coupled to H-6.
-NH₂
~6.5 - 7.5
Broad singlet (br s)
N/A
The chemical shift of amino protons is variable. This signal will disappear upon addition of D₂O.
-OH
~10.0 - 12.0
Broad singlet (br s)
N/A
Phenolic protons in DMSO-d₆ typically appear in this downfield region. Disappears upon D₂O exchange.
| -COOH | > 12.0 | Very broad singlet (v br s) | N/A | Carboxylic acid protons are highly deshielded and often appear as a very broad hump. Disappears upon D₂O exchange.[2] |
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals, one for each carbon atom in the molecule.
Table 3: Predicted ¹³C NMR Spectral Data
Carbon
Predicted δ (ppm)
Assignment Rationale & 2D NMR Confirmation
C-7 (-COOH)
~168 - 172
Quaternary carboxyl carbon, typically in the far downfield region. Confirmed by HMBC correlation from H-5.
C-4
~160 - 165
Carbon bearing the -OH group. Its exact shift is highly dependent on the dominant tautomeric form.
C-2
~155 - 160
Carbon bearing the -NH₂ group. Significantly deshielded by the adjacent nitrogen and the amino group.
C-6
~145 - 150
Aromatic CH carbon adjacent to the ring nitrogen. Correlates with H-6 in an HSQC spectrum.
C-3
~105 - 110
Quaternary carbon, shielded by two adjacent electron-donating groups. Confirmed by HMBC from H-5 and H-6.
| C-5 | ~98 - 103 | Aromatic CH carbon, significantly shielded by the ortho -OH and para -NH₂ groups. Correlates with H-5 in an HSQC spectrum. |
The Power of 2D NMR in Unambiguous Assignment
While 1D spectra provide initial clues, 2D NMR is essential for definitive proof of structure.
Caption: Logic of 2D NMR correlations for assignment.
COSY: A cross-peak between the signals at ~7.9 ppm and ~6.3 ppm will confirm that H-6 and H-5 are adjacent and coupled.
HSQC: This experiment will definitively link the proton signals to their attached carbons: H-6 to C-6 and H-5 to C-5.
HMBC: This is the key to assigning the quaternary carbons. The H-6 proton should show correlations to C-2 and C-4. The H-5 proton should show correlations to C-3, C-4, and the carboxyl carbon C-7. These long-range correlations allow the entire carbon skeleton to be mapped out.[15][19]
Conclusion
The structural characterization of 2-amino-4-hydroxynicotinic acid by NMR spectroscopy is a multi-faceted task that requires careful experimental design and a comprehensive analytical approach. By utilizing a suitable solvent like DMSO-d₆, preparing samples of appropriate concentration, and employing a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques, an unambiguous assignment of all proton and carbon signals can be achieved. This application note provides a robust and validated workflow for researchers, ensuring high-quality, reliable data for the structural elucidation of this and other similarly complex heterocyclic molecules.
References
Electronic Supplementary Information - Rsc.org. (n.d.). Royal Society of Chemistry.
Stefaniak, L., et al. (1987). 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. Magnetic Resonance in Chemistry.
University of Leicester. (n.d.).
Organomation. (n.d.).
PubChem. (n.d.). Nicotinic Acid.
MIT OpenCourseWare. (n.d.). 8.
TCI Chemicals. (n.d.). 2-(Benzylthio)nicotinic Acid ¹H-NMR and ¹³C-NMR.
Nikolić, S., et al. (2023). Diorganotin(IV) complexes with hydroxamic acids derivatives of some histone deacetylases inhibitors. Journal of the Serbian Chemical Society.
Iowa State University. (n.d.). NMR Sample Preparation.
ResearchGate. (n.d.).
Smrckova, S., Juricova, K., & Prutianov, V. (1994). Study of Amino-Imino Tautomerism in Derivatives of 2-, 4- and 6-Aminonicotinic Acid.
Radulović, N. S., et al. (2013). ¹H and ¹³C NMR spectral assignments of an amino acid-coumarin hybrid. Journal of the Serbian Chemical Society.
Biological Magnetic Resonance Bank. (n.d.).
Chem Help ASAP. (2022, October 8). differences & similarities of 1H & 13C NMR spectroscopy. YouTube.
Pinto, D. C. G. A., et al. (2021).
Wiley Analytical Science. (2021, March 15). Anxiolytic tautomers defined by NMR spectroscopy.
Tonelli, A. E., et al. (1988). High-field 2D NMR spectroscopy of amanitin isomers. Journal of the Chemical Society, Perkin Transactions 2.
Ohtani, H., et al. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
troubleshooting 2-amino-4-hydroxynicotinic acid precipitation in biological buffers
[label="Is pH near pI (6.5 - 7.5)?" Mechanistic pathways driving compound precipitation in standard biological buffers. Diagnostic Troubleshooting Workflow Before discarding your reagents, follow this decision tree to id...
Author: BenchChem Technical Support Team. Date: March 2026
[label="Is pH near pI (6.5 - 7.5)?"
Mechanistic pathways driving compound precipitation in standard biological buffers.
Diagnostic Troubleshooting Workflow
Before discarding your reagents, follow this decision tree to identify the exact variable causing your precipitation.
Troubleshooting workflow for resolving 2-amino-4-hydroxynicotinic acid precipitation.
Self-Validating Solubilization Protocols
A protocol is only as good as its validation. The following methodologies are designed to establish solubility and prove that the compound remains in solution during your assay.
Protocol A: The Co-Solvent & Alkaline Shift Method
Use this when your downstream assay can tolerate trace amounts of DMSO and slight pH adjustments.
Causality: DMSO disrupts the initial zwitterionic hydrogen-bond network. Diluting into a slightly alkaline buffer (pH 8.0) shifts the equilibrium toward the more soluble anionic form, preventing immediate recrystallization[1].
Step 1: Weigh the desired amount of 2-amino-4-hydroxynicotinic acid and dissolve it in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 50 mM). Vortex vigorously until optically clear.
Step 2: Prepare your receiving buffer (e.g., metal-free HEPES) and adjust the pH to 8.0. Pre-warm the buffer to 37°C.
Step 3: While continuously vortexing the warm buffer, add the DMSO stock dropwise to reach your final working concentration (ensure final DMSO is <2% v/v).
Step 4 (Validation): Transfer 1 mL of the final solution to a cuvette and measure the optical density at 600 nm (
OD600
) against a buffer blank. An
OD600<0.05
confirms the absence of invisible micro-precipitates.
Protocol B: Metal-Free Solubilization via Competitive Chelation
Use this when working with complex media (like DMEM/RPMI) or buffers where divalent cations cannot be removed.
Causality: By introducing a stronger chelating agent, you outcompete the hydroxynicotinic acid for trace metals, preventing the formation of insoluble coordination polymers[2]. Heat and sonication provide the thermodynamic activation energy to break any pre-existing aggregates[3].
Step 1: Add 2–5 mM EDTA to your biological buffer/media.
Step 2: Add the dry compound directly to the buffer to reach the desired concentration.
Step 3: Place the tube in an ultrasonic water bath set to 40°C–50°C. Sonicate for 15–20 minutes until visually clear[3]. Allow it to cool slowly to room temperature.
Step 4 (Validation): Centrifuge the cooled sample at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a visible pellet validates that the compound is stably dissolved and not just temporarily suspended.
Quantitative Solubility Matrix
Use this reference table to select the optimal buffer system for your specific concentration requirements.
Buffer System
pH
Divalent Cations Present?
Approx. Max Solubility (25°C)
Recommended Action / Notes
PBS (1X, standard)
7.4
No
~1.5 mM
Requires heat/sonication for initial dissolution[3].
DPBS (+Ca/Mg)
7.4
Yes (
Ca2+,Mg2+
)
< 0.1 mM
High risk of precipitation. Add EDTA or avoid.
HEPES
8.0
No
> 5.0 mM
Optimal. Alkaline pH favors the soluble anionic state.
Tris-HCl
7.5
No
~2.5 mM
Good alternative, but monitor temperature-dependent pH shifts.
DMEM / RPMI Media
7.2
Yes
< 0.5 mM
Compound will chelate media components. Use Protocol B.
Frequently Asked Questions (FAQs)
Q: I dissolved the compound perfectly in 100% DMSO, but it crashed out immediately as a cloudy white suspension when added to my assay buffer. Why?A: This is a classic "solvent crash-out." When the DMSO stock mixes with the aqueous buffer, the local dielectric constant drops rapidly. The compound reverts to its zwitterionic state faster than it can disperse into the bulk fluid[4]. Solution: Pre-warm your receiving buffer to 37°C, ensure continuous high-speed vortexing during addition, and add the stock in micro-droplets rather than a single bolus.
Q: Can I just heat my PBS to 60°C to force the compound into solution?A: While heating and sonication are excellent for initial dissolution[3], thermodynamic equilibrium always wins. If your final concentration exceeds the solubility limit at your actual assay temperature (e.g., 25°C or 37°C), the compound will eventually re-precipitate upon cooling. It often forms invisible micro-crystals that will scatter light and ruin fluorescence/absorbance readouts. Always validate with an
OD600
measurement after the solution has cooled.
Q: Why does my compound dissolve well in pure deionized water but precipitate in my cell culture media?A: Pure water lacks the ionic strength and specific ions found in media. Cell culture media (like DMEM) are rich in divalent cations (
Ca2+
,
Mg2+
). The hydroxyl and carboxylate groups on the pyridine ring act as a bidentate ligand, chelating these metals and forming highly insoluble coordination complexes[2].
References
A Solubility Comparison of Neutral and Zwitterionic Polymorphs - Crystal Growth & Design / ACS Publications.[Link]
Method for the production of 6-hydroxynicotinic acid - Google P
A Solubility Comparison of Neutral and Zwitterionic Polymorphs - ResearchGate.[Link]
Potentiometric Titration Study of the Temperature and Ionic Strength Dependence of the Acidity Constants of Nicotinic Acid (Niacin) - Journal of Chemical & Engineering Data / ACS Publications.[Link]
Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability - Journal of Medicinal Chemistry / ACS Publications.[Link]
preventing oxidative degradation of 2-amino-4-hydroxynicotinic acid during storage
Welcome to the technical support center for 2-amino-4-hydroxynicotinic acid. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information and practical...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-amino-4-hydroxynicotinic acid. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information and practical troubleshooting advice to prevent its oxidative degradation during storage. By understanding the underlying chemical principles and implementing the recommended procedures, you can ensure the integrity and stability of this valuable compound for your research and development endeavors.
Introduction: The Challenge of Storing 2-Amino-4-Hydroxynicotinic Acid
2-Amino-4-hydroxynicotinic acid is a heterocyclic compound with a chemical structure that makes it susceptible to oxidative degradation. The presence of both an amino group and a hydroxyl group on the pyridine ring, electron-donating groups, increases the electron density of the aromatic system, making it more prone to oxidation. Oxidation can lead to the formation of colored impurities, loss of potency, and the generation of potentially undesirable byproducts, compromising experimental results and the overall quality of drug development processes.[1][2] This guide will provide a comprehensive overview of the degradation pathways, preventative measures, and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the oxidative degradation of 2-amino-4-hydroxynicotinic acid?
A1: The primary drivers of oxidative degradation for this compound are exposure to:
Oxygen: Atmospheric oxygen is the principal oxidizing agent. The rate of degradation is often proportional to the partial pressure of oxygen.[3]
Light: Particularly UV light, can provide the activation energy for oxidative reactions, often leading to the formation of reactive radical species.[3]
Elevated Temperatures: Heat can accelerate the rate of chemical reactions, including oxidation.[4]
High pH (Alkaline Conditions): In alkaline solutions, the phenolic hydroxyl group can be deprotonated to a phenoxide ion, which is more susceptible to oxidation.
Presence of Metal Ions: Transition metal ions, such as iron and copper, can act as catalysts in oxidative reactions.[4]
Q2: What are the visual indicators of 2-amino-4-hydroxynicotinic acid degradation?
A2: A common sign of degradation is a change in the physical appearance of the compound. This can include:
Color Change: The solid material or its solutions may develop a yellow, brown, or even black discoloration. This is often due to the formation of highly conjugated, colored polymeric or quinone-imine-like structures resulting from oxidation.
Insolubility: The formation of degradation products, which may be polymeric, can lead to decreased solubility in your intended solvent system.
Changes in Spectroscopic Profile: You may observe the appearance of new peaks or shifts in existing peaks in analytical techniques like UV-Vis, HPLC, or NMR.
Q3: What are the recommended general storage conditions for 2-amino-4-hydroxynicotinic acid?
A3: To minimize degradation, the following storage conditions are recommended:
Temperature: Store in a cool, dry place, preferably refrigerated (2-8 °C). For long-term storage, consider storage at -20 °C.[5][6]
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[7][8]
Light: Protect from light by storing in an amber or opaque container.[3]
Container: Use a tightly sealed container to prevent the ingress of moisture and air.[5][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Problem 1: My solid 2-amino-4-hydroxynicotinic acid has turned yellow/brown upon storage.
Potential Cause
Troubleshooting Action
Scientific Rationale
Exposure to Air and Light
1. Immediately transfer the compound to a fresh, amber vial. 2. Purge the headspace with an inert gas (argon or nitrogen) before sealing. 3. Store the vial in a desiccator inside a refrigerator.
The aminophenol moiety is susceptible to air oxidation, which is often accelerated by light, leading to colored quinoidal products.[9] Inerting the atmosphere and protecting from light will significantly slow this process.
Contamination with Metal Ions
1. If possible, repurify a small amount of the material by recrystallization using a chelating agent like EDTA in the solvent system. 2. For future purchases, consider a higher purity grade of the compound.
Trace metal ion contamination can catalytically accelerate oxidative degradation. Repurification can remove these contaminants.
Problem 2: My solution of 2-amino-4-hydroxynicotinic acid rapidly changes color.
Potential Cause
Troubleshooting Action
Scientific Rationale
Dissolved Oxygen in the Solvent
1. Before preparing the solution, thoroughly degas the solvent by sparging with an inert gas (argon or nitrogen) for at least 15-30 minutes. 2. Alternatively, use the freeze-pump-thaw method for more rigorous degassing.
Solvents, especially aqueous ones, contain significant amounts of dissolved oxygen that will readily oxidize the compound. Removing this oxygen is critical for solution stability.[7][10]
Inappropriate pH of the Solution
1. Prepare solutions in a slightly acidic buffer (e.g., pH 4-6). 2. Avoid preparing stock solutions in alkaline buffers if they are to be stored for any length of time.
The hydroxyl group is more susceptible to oxidation in its deprotonated (phenoxide) form, which is favored at higher pH. Keeping the solution acidic maintains the protonated, less reactive form.
Use of an Unsuitable Solvent
1. If the experimental design allows, consider using a less polar, aprotic solvent. 2. If an aqueous solution is necessary, prepare it fresh for each experiment.
Protic solvents can facilitate proton transfer steps that may be involved in the oxidation mechanism.
Problem 3: I am observing unexpected peaks in my HPLC analysis of a stored solution.
Potential Cause
Troubleshooting Action
Scientific Rationale
Oxidative Degradation
1. Confirm the identity of the new peaks using HPLC-MS. 2. Implement the preventative measures for solution storage outlined in Problem 2. 3. Consider adding a small amount of an antioxidant to your stock solution.
The new peaks are likely degradation products. HPLC-MS can help elucidate their structures and confirm the degradation pathway.[2]
Reaction with Solvent or Buffer Components
1. Review the compatibility of 2-amino-4-hydroxynicotinic acid with all components of your solution. 2. Run a control experiment with the solvent/buffer system alone.
While less common, the compound could potentially react with certain buffer components over time.
Experimental Protocols
Protocol 1: Recommended Storage Procedure for Solid 2-Amino-4-Hydroxynicotinic Acid
Place the solid compound in a clean, dry amber glass vial.
If available, place the vial in a vacuum chamber and evacuate for 10-15 minutes to remove air from the solid.
Backfill the chamber with a dry, inert gas such as argon or nitrogen.
Quickly and tightly seal the vial with a cap that has a chemically resistant liner.
For added protection, wrap the cap-vial interface with Parafilm®.
Label the vial clearly with the compound name, date, and storage conditions.
Store the vial in a refrigerator (2-8 °C) or freezer (-20 °C for long-term storage).
Protocol 2: Preparation of a Stabilized Aqueous Stock Solution
Select a suitable slightly acidic buffer (e.g., 50 mM sodium acetate, pH 5.0).
Transfer the required volume of the buffer to a clean, dry flask.
Degas the buffer by sparging with high-purity argon or nitrogen for at least 30 minutes.
Weigh the desired amount of 2-amino-4-hydroxynicotinic acid in a separate container.
Under a gentle stream of inert gas, add the solid to the degassed buffer with stirring until dissolved.
(Optional) For extended storage, consider adding a small amount of a compatible antioxidant, such as ascorbic acid (to a final concentration of 0.1-1 mM).
Transfer the solution to a clean, amber vial, purge the headspace with inert gas, and seal tightly.
Store the solution at 2-8 °C and use it as quickly as possible. It is always best to prepare fresh solutions.
Caption: Postulated pathway of oxidative degradation.
Diagram 2: Preventative Measures Workflow
Caption: Workflow of preventative measures for stability.
Summary of Recommended Antioxidants
Antioxidant
Typical Concentration
Mechanism of Action
Considerations
Ascorbic Acid (Vitamin C)
0.1 - 1 mM
Readily undergoes oxidation, thereby sacrificially protecting the target compound.
Water-soluble. May not be suitable for all applications.
Butylated Hydroxytoluene (BHT)
0.01 - 0.1%
A radical scavenger that can terminate free-radical chain reactions.
Soluble in organic solvents.
Sodium Metabisulfite
0.01 - 0.1%
An oxygen scavenger that reacts with dissolved oxygen.
Typically used in aqueous formulations. Can generate sulfur dioxide.
Note: The choice of antioxidant should be carefully considered based on the solvent system and the downstream application of the 2-amino-4-hydroxynicotinic acid. Compatibility studies are recommended.
References
Gabrič, A., Hodnik, Ž., & Pajk, S. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 325. [Link]
Waterman, K. C., & Adami, R. C. (2005). Stabilization of pharmaceuticals to oxidative degradation. Pharmaceutical development and technology, 10(1), 1-32. [Link]
Min, S., Ri-sheng, Y., Wen-xia, G., & Chunlin, W. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Frontiers of Environmental Science & Engineering in China, 1(1), 94-98. [Link]
Kashni, M., Singh, J., & Kaushik, R. (2015). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. International Journal of Environmental Science and Technology, 12(8), 2535-2544. [Link]
A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of. (2022). Journal of the Mexican Chemical Society, 66(3). [Link]
Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]
Technical Support Center: Recrystallization of 2-Amino-4-Hydroxynicotinic Acid
Welcome to the technical support center for the purification of 2-amino-4-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 2-amino-4-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for reducing impurities during the recrystallization of this valuable compound. As a molecule possessing both amino and carboxylic acid functionalities, as well as a hydroxyl group on a pyridine ring, its purification requires careful control over several experimental parameters.[1] This guide will equip you with the foundational knowledge and actionable protocols to enhance the purity and yield of your product.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the recrystallization of 2-amino-4-hydroxynicotinic acid. Each issue is followed by a diagnosis of potential causes and a step-by-step solution.
Issue 1: Low or No Crystal Formation Upon Cooling
Diagnosis: This is a common issue often stemming from a solution that is not supersaturated.[2] This can occur if too much solvent was used initially or if the compound has higher than expected solubility in the chosen solvent at low temperatures.
Step-by-Step Solution:
Concentrate the Solution: Gently heat the solution to evaporate a portion of the solvent. This will increase the concentration of the 2-amino-4-hydroxynicotinic acid.[2] Aim to reduce the volume by 10-20% increments.
Induce Crystallization: If crystals still do not form upon slow cooling, several techniques can be employed:
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solvent-air interface. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[3]
Seeding: If you have a small amount of pure crystalline product, add a single "seed" crystal to the solution. This will provide a template for further crystallization.[4]
Re-evaluate Solvent System: If the above steps fail, it is likely the solvent system is not optimal. The compound may be too soluble even at low temperatures. Consider a mixed-solvent system as described in the FAQ section.
Issue 2: The Compound "Oils Out" Instead of Forming Crystals
Diagnosis: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is too concentrated or when the cooling process is too rapid, causing the saturation point to be reached at a temperature above the compound's melting point in that specific solvent.[5]
Step-by-Step Solution:
Re-dissolve the Oil: Heat the solution until the oil completely redissolves.
Add More Solvent: Add a small amount of additional hot solvent (5-10% of the total volume) to slightly decrease the saturation concentration.[2]
Ensure Slow Cooling: This is a critical step. Allow the flask to cool to room temperature slowly and without disturbance. A Dewar flask or an insulated container can be used to slow the rate of cooling. Rapid cooling promotes oil formation.[3]
Consider a Different Solvent: If oiling out persists, select a solvent with a lower boiling point.[2]
Issue 3: The Recrystallized Product is Still Impure
Diagnosis: Impurities can be carried over into the final product for several reasons: the cooling was too fast, trapping impurities within the crystal lattice; the chosen solvent did not effectively discriminate between the product and the impurities; or the impurities have very similar chemical properties to the desired compound.
Step-by-Step Solution:
Slow Down the Crystallization: A slower cooling rate allows for the formation of a more ordered and pure crystal lattice.[5]
Wash the Crystals Properly: During vacuum filtration, wash the collected crystals with a small amount of ice-cold solvent. Using too much washing solvent or solvent that is not sufficiently cold can dissolve a significant portion of the product.
Perform a Second Recrystallization: A sequential recrystallization can significantly improve purity. Dissolve the semi-pure product in a minimal amount of fresh hot solvent and repeat the process.[4]
Utilize pH for Purification: Given the amphoteric nature of 2-amino-4-hydroxynicotinic acid, adjusting the pH can be a powerful purification tool. Impurities with different pKa values can be selectively kept in solution while the desired product is precipitated.[6] For example, dissolving the crude product in a dilute acidic solution and then slowly adding a base to raise the pH to the isoelectric point of 2-amino-4-hydroxynicotinic acid can cause it to selectively crystallize.
Consider Activated Carbon: If colored impurities are present, they can sometimes be removed by adding a small amount of activated carbon to the hot solution before filtration.[4][7] Use sparingly, as it can also adsorb the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for recrystallizing 2-amino-4-hydroxynicotinic acid?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[2][4] Given the polar nature of 2-amino-4-hydroxynicotinic acid due to its amino, hydroxyl, and carboxylic acid groups, polar solvents are generally a good starting point.[8]
Water and Ethanol: Studies on hydroxynicotinic acid isomers have shown that water and ethanol are suitable solvents. 4-hydroxynicotinic acid, a closely related compound, is particularly soluble in water.[9] An ethanol/water mixture is also a common and effective choice for polar molecules containing oxygen and nitrogen.[8]
Mixed-Solvent Systems: If a single solvent proves inadequate, a mixed-solvent system is a powerful alternative.[2] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. For 2-amino-4-hydroxynicotinic acid, a good starting point would be an ethanol/hexane or water/ethanol system.
Solvent System
'Good' Solvent
'Poor' Solvent
Rationale
Ethanol/Water
Ethanol
Water
The compound is likely soluble in hot ethanol. Adding water as an anti-solvent can induce crystallization upon cooling.
Dioxane/Water
Dioxane
Water
Dioxane can dissolve a range of polar organic compounds, and water acts as an effective anti-solvent.
Q2: How does pH affect the purity and yield of 2-amino-4-hydroxynicotinic acid during recrystallization?
A2: pH is a critical parameter in the crystallization of amino acids and their derivatives.[6] 2-amino-4-hydroxynicotinic acid is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino group) functionalities.
Solubility and pH: The solubility of amino acids is highly dependent on pH and is at a minimum at the isoelectric point (pI), where the net charge on the molecule is zero.[1] By adjusting the pH of the solution to the pI of 2-amino-4-hydroxynicotinic acid, its solubility can be drastically reduced, leading to a higher yield of crystalline product.
Impurity Removal: pH manipulation can be used to selectively remove impurities. For instance, by adjusting the pH to a value where an acidic or basic impurity is ionized (and thus more soluble in an aqueous medium), it can be retained in the mother liquor while the neutral 2-amino-4-hydroxynicotinic acid crystallizes out.
Q3: What are the potential sources of impurities in my 2-amino-4-hydroxynicotinic acid sample?
A3: Impurities can arise from various sources during the synthesis and workup of the product.[10]
Starting Materials: Unreacted starting materials or impurities present in the initial reagents.
Side Reactions: Byproducts from side reactions during the synthesis, such as dimerization or incomplete reactions.[11][12]
Degradation: The product may degrade under harsh reaction or purification conditions (e.g., high temperatures or extreme pH).
Incomplete Protection/Deprotection: If protecting groups are used during synthesis, incomplete removal can lead to related impurities.[13]
Q4: Can I use a mixed-solvent system for recrystallization? If so, how?
A4: Yes, a mixed-solvent system is an excellent strategy when a single suitable solvent cannot be found.[2]
Dissolution: Dissolve the crude 2-amino-4-hydroxynicotinic acid in the minimum amount of the hot "good" solvent (e.g., ethanol).
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold "poor" solvent, and dry under vacuum.[3]
Visualizing the Recrystallization Workflow
Caption: A decision-making workflow for recrystallization and troubleshooting.
Visualizing pH-Dependent Solubility
Caption: The relationship between pH, solubility, and crystallization efficiency.
References
US4447615A - Process for the purification of nicotinic acid amide I - Google P
How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate. [Link]
Technical Support Center: Overcoming Solubility Challenges with 2-amino-4-hydroxynicotinic Acid
Welcome to the technical support center for handling 2-amino-4-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for handling 2-amino-4-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound, particularly in Dimethyl Sulfoxide (DMSO). We will explore the underlying chemical principles governing its solubility and provide a structured, in-depth troubleshooting guide to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-amino-4-hydroxynicotinic acid not dissolving well in 100% DMSO, even though DMSO is a powerful solvent?
A1: While DMSO is an excellent polar aprotic solvent capable of dissolving a wide range of compounds, the solubility of 2-amino-4-hydroxynicotinic acid is complicated by its molecular structure.[1][2] It possesses multiple functional groups that can participate in strong intermolecular hydrogen bonding: a carboxylic acid group, an amino group, and a hydroxyl group. These groups can form strong crystal lattice interactions, making it difficult for DMSO molecules to break them apart efficiently. Furthermore, the compound is amphoteric, meaning it has both acidic and basic properties, which significantly influences its solubility behavior.[3][4]
Q2: I managed to dissolve the compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What happened?
A2: This is a common phenomenon known as "antisolvent precipitation."[5][6] Your compound may be soluble at a high concentration in pure DMSO, but its solubility limit is likely much lower in the final aqueous buffer. When the DMSO stock is diluted, the DMSO percentage drops, and the aqueous environment cannot maintain the compound in solution, causing it to crash out.[5][7] The final concentration of the compound in your assay must be below its solubility limit in the final solvent mixture (e.g., 1% DMSO in buffer).
Q3: Can I just heat the DMSO solution to get my compound to dissolve?
A3: Gentle heating can be an effective first step to increase the rate of dissolution and can help overcome the activation energy required to break the crystal lattice.[5][8] However, caution is advised. Prolonged exposure to high temperatures can degrade certain sensitive compounds. Always start with mild heat (e.g., 37-50°C) and monitor for any signs of degradation (color change). Note that a solution prepared at a high temperature may become supersaturated and precipitate upon cooling to room temperature.[8]
Q4: Is it safe to store my 2-amino-4-hydroxynicotinic acid stock solution in DMSO at room temperature?
A4: It is generally not recommended. Many compounds are unstable in DMSO over long periods at room temperature.[9] DMSO is also hygroscopic and will absorb water from the atmosphere, which can decrease the solubility of your compound over time and potentially lead to degradation.[10] For optimal stability, stock solutions should be stored at -20°C or -80°C in tightly sealed vials with desiccant.[7] Be aware that precipitation can occur during freeze-thaw cycles.[11]
In-Depth Troubleshooting Workflow
If you are facing persistent solubility issues, a systematic approach is required. The following workflow guides you from simple physical interventions to more complex chemical modifications.
Caption: Influence of pH on the ionization state and solubility of the compound.
Protocol 2: pH-Adjusted Solubilization in DMSO
This protocol should be tested on a small scale first, and the final pH must be compatible with your experimental assay.
Prepare Acidic/Basic DMSO: Create working stocks of acidic or basic DMSO. For example:
Acidic: Add 1-5 µL of 1N HCl to 1 mL of DMSO.
Basic: Add 1-5 µL of 1N NaOH to 1 mL of DMSO.
Test Solubility: Add a small, known amount of your compound to separate vials.
Add Modified DMSO: Add the acidic or basic DMSO to the respective vials and repeat the vortexing/sonication steps from Protocol 1.
Observe: Compare the solubility in neutral, acidic, and basic DMSO. One condition should show a marked improvement.
Neutralization (Critical for Assays): If you use pH modification to create a high-concentration stock, remember that this stock will alter the pH of your final assay medium upon dilution. You may need to adjust the pH of your final buffer to compensate.
Using Co-solvents
If pH modification is not suitable for your assay, a water-miscible organic co-solvent can be used to create a more favorable solvent system.
[12][13]
Table 1: Comparison of Common Co-solvents
Co-solvent
Properties
Pros
Cons
DMF (Dimethylformamide)
Polar aprotic
Stronger solvent than DMSO for some compounds.
Higher toxicity; can be incompatible with some assays. [14]
NMP (N-Methyl-2-pyrrolidone)
Polar aprotic
Excellent solubilizing power for a wide range of compounds.
Potential for reproductive toxicity; assay compatibility must be verified. [12]
Ethanol
Polar protic
Less toxic than DMF/NMP; readily available.
May not be a strong enough solvent for highly crystalline compounds. [15]
PEG 400 (Polyethylene Glycol)
Hydrophilic polymer
Low toxicity; often used in in vivo formulations.
Can increase viscosity; may interfere with some biological assays. [12]
Protocol 3: Co-Solvent Screening
Prepare small test vials of your compound.
Add different co-solvents (e.g., DMF, NMP) or mixtures (e.g., 90% DMSO / 10% Ethanol) to each vial.
Use the physical methods from Protocol 1 (vortex, sonicate, heat) to attempt solubilization.
Identify the solvent or solvent system that provides the best solubility.
Validate Assay Compatibility: Before scaling up, perform a control experiment to ensure the chosen co-solvent system does not interfere with your assay (e.g., enzyme activity, cell viability).
[2][5]
Tier 3: Advanced Formulation Strategies
For highly challenging compounds, especially those intended for in vivo studies, advanced formulation techniques may be necessary. These methods create stable, dispersible systems that enhance apparent solubility and bioavailability.
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming an inclusion complex that is more water-soluble.
[7][16]* Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, facilitating drug release and absorption.
[17]* Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface-area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation. [17][18]Techniques include micronization or nanosizing.
These advanced methods require specialized expertise and equipment and are typically employed in later-stage drug development.
References
Title: Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media
Source: Canadian Science Publishing
URL: [Link]
Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules
Source: PMC (PubMed Central)
URL: [Link]
Title: pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media
Source: MDPI
URL: [Link]
Title: Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study
Source: RSC Publishing
URL: [Link]
Title: On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents
Source: ResearchGate
URL: [Link]
Title: Improving the Water Solubility of Poorly Soluble Drugs
Source: Basicmedical Key
URL: [Link]
Title: Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?
Source: ResearchGate
URL: [Link]
Title: How do I avoid precipitation of DMSO soluble compounds in water based culture media?
Source: ResearchGate
URL: [Link]
Title: Solubility of Dilute SO2 in Dimethyl Sulfoxide
Source: Journal of Chemical & Engineering Data
URL: [Link]
Title: The effect of room-temperature storage on the stability of compounds in DMSO
Source: Yufeng
URL: [Link]
Title: Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling
Source: ResearchGate
URL: [Link]
Title: How can dimethyl sulfoxide enhance solubility in lab applications?
Source: Quora
URL: [Link]
Title: Overcoming problems of compound storage in DMSO: solvent and process alternatives
Source: PubMed
URL: [Link]
Title: Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?
Source: ResearchGate
URL: [Link]
Title: pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media
Source: MDPI
URL: [Link]
Title: Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids
Source: RSC Publishing
URL: [Link]
Title: The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions
Source: Journal of Biological Chemistry
URL: [Link]
Technical Support Center: Troubleshooting Peak Tailing of 2-amino-4-hydroxynicotinic Acid in HPLC
Prepared by: Senior Application Scientist, Chromatography Division Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering chromatograp...
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering chromatographic challenges with 2-amino-4-hydroxynicotinic acid. This molecule, with its unique chemical properties, presents a common but solvable issue in HPLC: peak tailing. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you achieve sharp, symmetrical, and reproducible peaks.
Frequently Asked Questions (FAQs)
Q1: My chromatogram for 2-amino-4-hydroxynicotinic acid shows a significant tailing peak. What is the most likely chemical cause?
A: Peak tailing for 2-amino-4-hydroxynicotinic acid is almost always due to unwanted secondary interactions between the analyte and the stationary phase.[1] Your analyte is a polar molecule with both a basic amino group and an acidic carboxylic acid group. In reversed-phase HPLC, which typically uses silica-based columns, the primary cause of tailing is the interaction between the positively charged (protonated) amino group on your molecule and negatively charged (ionized) residual silanol groups (Si-O⁻) on the silica surface.[2][3][4]
These silanol groups are weakly acidic (pKa ~3.8-4.2) and become increasingly ionized as the mobile phase pH rises above 4.[5] This creates strong ionic interactions that delay a portion of the analyte molecules from eluting, resulting in an asymmetric or "tailing" peak shape.[2]
Q2: How do I systematically diagnose the root cause of the peak tailing I'm observing?
A: A logical diagnostic workflow is crucial to avoid arbitrary changes to your method. The first step is to determine if the problem is chemical (specific to your analyte) or physical/system-related.
Diagnostic Protocol: The Neutral Compound Test
Prepare a Standard: Prepare a solution of a neutral, non-polar compound like Toluene or Naphthalene in your mobile phase.
Inject and Analyze: Run this standard using your current HPLC method.
Evaluate the Peak:
If the neutral compound's peak is sharp and symmetrical: The problem is chemical and related to secondary interactions with 2-amino-4-hydroxynicotinic acid. Proceed to Mobile Phase & Column Chemistry Optimization (Q3 & Q4) .[6]
If the neutral compound's peak also tails: The problem is likely physical or systemic. This could be a column void, a blocked frit, or excessive extra-column volume.[1] In this case, proceed to System & Hardware Troubleshooting (Q7) .
The following flowchart outlines this diagnostic process.
Caption: Diagnostic workflow for HPLC peak tailing.
Q3: My neutral compound peak is sharp. How do I use the mobile phase to fix tailing from silanol interactions?
A: Adjusting the mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds.[7][8] The goal is to suppress the unwanted ionic interaction by controlling the charge state of either the analyte or the silanol groups. For silica-based columns, operating at a low pH is the most common and effective strategy.[2]
Step-by-Step Mobile Phase Optimization Protocol:
Lower the Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to between 2.5 and 3.0 . This ensures that the residual silanol groups are fully protonated (-Si-OH), neutralizing their negative charge and eliminating the primary cause of the secondary interaction.[2][3]
Select an Appropriate Buffer: Do not rely on acid alone; a buffer is essential to control the pH precisely and ensure method robustness.[1][9] Small variations in pH can lead to significant changes in retention and peak shape.[8] Choose a buffer that is effective in your target pH range.
Buffer
pKa
Effective pH Range
UV Cutoff (approx.)
Formate (Formic Acid)
3.75
2.8 - 4.8
210 nm
Phosphate (Phosphoric Acid)
2.15
1.1 - 3.1
<200 nm
Acetate (Acetic Acid)
4.76
3.8 - 5.8
210 nm
Note: Buffer pKa and UV cutoff values are approximate. Always prepare buffers by titrating the acidic component with the basic component to the desired pH. Data adapted from[10].
Use an Adequate Buffer Concentration: Start with a buffer concentration of 10-25 mM. This is typically sufficient to control pH and mask silanol interactions without causing issues with solubility or system precipitation.
Re-equilibrate and Test: Thoroughly flush your column with the new mobile phase (at least 10-15 column volumes) before injecting your sample. You should observe a significant improvement in peak symmetry.
Q4: I lowered the pH and the peak shape is better, but not perfect. Should I consider a different HPLC column?
A: Yes. If mobile phase optimization alone is insufficient, the column chemistry is the next logical variable to address.
Use Modern, End-capped Columns: The vast majority of modern HPLC columns are packed with high-purity "Type B" silica, which has fewer metal impurities and acidic silanols than older "Type A" silica.[4] Furthermore, they are "end-capped," a process that chemically converts many of the remaining silanol groups into less polar, non-interactive groups.[1][2] If you are using an older or general-purpose column, switching to a high-quality, fully end-capped C18 column from a reputable manufacturer can dramatically reduce peak tailing for basic compounds.[6]
Consider Polar-Embedded or Polar-Endcapped Phases: These columns have a polar functional group (e.g., amide, carbamate) embedded within or at the end of the alkyl chain. This polar group provides an alternative, weaker interaction site for polar analytes and can shield them from underlying silanol groups, often improving peak shape for challenging bases.[11]
Explore Alternative Chemistries (HILIC): For a highly polar molecule like 2-amino-4-hydroxynicotinic acid that may be poorly retained even with pH adjustments, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative.[12] HILIC uses a polar stationary phase (like bare silica or an amide phase) and a high-organic mobile phase. It retains and separates polar compounds that are often difficult to manage in reversed-phase mode.
Q5: Could metal chelation be a factor, and how would I test for it?
A: This is an excellent and often overlooked consideration. The structure of 2-amino-4-hydroxynicotinic acid, with its adjacent carboxylic acid, hydroxyl, and amino groups, is a potential chelating agent for metal ions. Trace metals can be present in the silica matrix, column hardware, or even the sample itself. If your analyte chelates with these metals, it creates another secondary retention mechanism that causes severe tailing.
Diagnostic Protocol: Use a Chelating Agent
Prepare Mobile Phase with EDTA: Add a small amount of a strong chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to your mobile phase. A concentration of 0.1-0.5 mM is typically effective.
Analyze the Sample: Equilibrate the column and inject your sample.
Evaluate the Peak: If the peak shape improves significantly, metal chelation was a contributing factor.[13] You can then choose to either incorporate EDTA into your final method or switch to a column known for having very low metal content.
Q6: Adjusting the pH fixed the tailing, but now my analyte elutes too early. What is the next step?
A: This is a common and expected outcome. At low pH, the amino group is protonated (R-NH3+), making the analyte more polar. In reversed-phase chromatography, more polar compounds are less retained and elute faster.[7]
To increase retention time, you simply need to decrease the strength of the mobile phase . In reversed-phase HPLC, the organic solvent (e.g., acetonitrile or methanol) is the "strong" solvent.
Solution: Decrease the percentage of the organic modifier in your mobile phase. For example, if your mobile phase is 30:70 Acetonitrile:Buffer, try changing it to 25:75 or 20:80. This will increase the retention time of your analyte without negatively impacting the improved peak shape.[2]
Q7: I've tried optimizing my method, but my peaks are still distorted (or all my peaks, including the neutral one, are tailing). What hardware issues should I check?
A: If your diagnostic test from Q2 indicated a physical problem, or if method optimization fails, you should investigate the hardware. When all peaks in a chromatogram are affected, the issue is likely pre-column or related to the column bed itself.
Hardware & Physical Troubleshooting Checklist:
Problem
Likely Cause
Solution / Protocol
All peaks tail or are broad
Column Void / Bed Deformation
A void can form at the inlet of the column due to pressure shocks or silica dissolution at extreme pH. Action: Disconnect the column, reverse it, and flush with a compatible solvent at low flow rate. If peak shape improves, the inlet frit was likely blocked. If it remains poor, the column bed may be irreversibly damaged and the column should be replaced.[1][2]
All peaks tail or are split
Extra-Column Volume
Long or wide-bore tubing between the injector, column, and detector can cause band broadening.[11] Action: Ensure you are using narrow internal diameter (e.g., 0.005" or ~0.12mm) PEEK or stainless steel tubing and that all fittings are made correctly with the tubing bottomed out to minimize dead volume.
Tailing on a single peak, even after optimization
Column Overload (Mass Overload)
Injecting too much analyte can saturate the stationary phase at the point of injection.[1] Action: Perform a dilution series. Dilute your sample 10-fold and 100-fold and inject again. If the peak shape becomes symmetrical at lower concentrations, you are overloading the column. Reduce the sample concentration or injection volume.[14]
Split or distorted peaks
Sample Solvent Mismatch
Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., pure acetonitrile when the mobile phase is 10% acetonitrile) can cause severe peak distortion.[14] Action: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve the sample.[15]
References
Chrom Tech, Inc. (2025).
YMC. (n.d.).
Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
Comprehensive Spectral Comparison Guide: 2-Amino-4-hydroxynicotinic Acid vs. Positional Isomers
Introduction & Analytical Rationale Amino-hydroxynicotinic acids are highly privileged scaffolds in modern drug discovery, frequently utilized as bioisosteres for salicylic acid or pyrimidine cores in the development of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Rationale
Amino-hydroxynicotinic acids are highly privileged scaffolds in modern drug discovery, frequently utilized as bioisosteres for salicylic acid or pyrimidine cores in the development of kinase inhibitors and novel anti-infectives. However, distinguishing the target compound—2-amino-4-hydroxynicotinic acid —from its positional isomers (such as 6-amino-4-hydroxynicotinic acid or 4-amino-2-hydroxynicotinic acid) presents a significant analytical bottleneck.
Because these isomers possess identical molecular weights (154.12 g/mol ) and exhibit highly similar chromatographic retention times due to their zwitterionic nature, standard separation methods often fail to provide unambiguous identification. This guide provides a definitive, causality-driven framework for differentiating these isomers using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS/MS), backed by self-validating experimental protocols.
Structural Dynamics & Tautomeric Equilibria
Before analyzing spectral data, it is critical to account for the physical chemistry of the pyridine ring. Hydroxypyridines exist in a dynamic tautomeric equilibrium between the pyridinol (aromatic -OH) and pyridone (lactam) forms. The position of the hydroxyl and amino groups relative to the strongly electron-withdrawing carboxylic acid at C3 dictates this equilibrium.
In 2-amino-4-hydroxynicotinic acid , the proximity of the C2-amino and C3-carboxylic acid groups facilitates a strong intramolecular hydrogen bond. This "ortho-effect" locks the molecule into a specific conformational state, directly impacting its NMR electronic shielding and gas-phase fragmentation pathways. Conversely, in 6-amino-4-hydroxynicotinic acid , the spatial separation of these functional groups eliminates this intramolecular stabilization, resulting in entirely distinct spectral signatures[1].
Logical workflow linking structural isomerism to tautomeric states and spectral readouts.
Comparative Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The electronic environment of the pyridine ring is governed by the push-pull dynamics of its substituents.
¹H NMR Causality : In 2-amino-4-hydroxynicotinic acid, the C5 proton is highly shielded by the strong +R (resonance) effect of the adjacent C4-OH group, pushing its signal significantly upfield. The C6 proton, adjacent to the electronegative pyridine nitrogen, is strongly deshielded, appearing downfield[2]. In contrast, 6-amino-4-hydroxynicotinic acid exhibits altered shielding due to the C6-amino group, which shields the C5 proton from the opposite side, resulting in a singlet-dominated spectrum[1].
¹³C NMR Causality : The C3 carbon bearing the carboxylic acid is highly diagnostic. Its chemical shift is sensitive to the steric deshielding and hydrogen bonding from the adjacent C2-amino group.
Table 1: Diagnostic NMR Chemical Shifts (DMSO-d6, 298K)
FT-IR Spectroscopy : The C=O stretching frequency of the carboxylic acid is a direct readout of its hydrogen-bonding state. In 2-amino-4-hydroxynicotinic acid, the intramolecular H-bond weakens the C=O double bond character, shifting the absorption to a lower wavenumber compared to isomers lacking this interaction[3].
HRMS/MS (ESI+) : Gas-phase fragmentation provides definitive proof of positional isomerism. The "ortho-effect" in 2-amino-4-hydroxynicotinic acid drives a highly specific neutral loss. Upon collisional activation, the adjacent C2-amino and C3-carboxylic acid groups condense to expel H₂O (18 Da) or NH₃ (17 Da), forming a stable bicyclic intermediate. Isomers like 6-amino-4-hydroxynicotinic acid cannot form this intermediate and instead undergo direct decarboxylation (-CO₂, 44 Da).
Table 2: IR and Mass Spectrometry Diagnostic Features
Isomer
FT-IR (C=O Stretch)
FT-IR (N-H / O-H Stretch)
HRMS/MS Primary Neutral Loss (ESI+)
2-Amino-4-hydroxynicotinic acid
~1650 cm⁻¹ (H-bonded)
3300, 3150 cm⁻¹ (Sharp)
-H₂O (18 Da) or -NH₃ (17 Da)
6-Amino-4-hydroxynicotinic acid
~1680 cm⁻¹ (Free/Dimer)
3400 - 2800 cm⁻¹ (Broad)
-CO₂ (44 Da)
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your spectral assignments, do not rely on single-point data. Hydroxynicotinic acids are notoriously sensitive to pH and concentration, which can drastically shift their tautomeric equilibrium. The following protocols establish a self-validating system to confirm isomer identity.
Objective: Differentiate the intramolecular H-bond of 2-amino-4-hydroxynicotinic acid from the intermolecular H-bonding of its distal isomers.
Sample Preparation: Weigh highly pure crystalline samples of the unknown isomer. Due to the zwitterionic insolubility of these compounds in CDCl₃, dissolve the sample in anhydrous DMSO-d6.
Dilution Series: Prepare three precise concentrations: 1 mM, 10 mM, and 50 mM. Add 0.05% v/v TMS as an internal standard.
Acquisition: Acquire ¹H NMR spectra at a strictly controlled temperature (298 K) to prevent thermal disruption of hydrogen bonds.
Data Analysis (The Causality Check):
Track the chemical shift (δ) of the -NH₂ and -OH protons across the three spectra.
If the shift remains static (Δδ < 0.05 ppm) across the dilution series, the hydrogen bonding is intramolecular , confirming an ortho-relationship (e.g., 2-amino-4-hydroxynicotinic acid).
If the shift moves downfield (higher ppm) as concentration increases, the bonding is intermolecular , indicating a distal isomer (e.g., 6-amino-4-hydroxynicotinic acid).
Protocol 2: pH-Controlled LC-HRMS/MS
Objective: Standardize the ionization state to prevent tautomer-induced retention time drift and ensure reproducible fragmentation.
Mobile Phase Optimization: Prepare Mobile Phase A (Water + 0.1% Formic Acid, pH ~2.7) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The acidic pH ensures the carboxylic acid is fully protonated, suppressing the zwitterionic state.
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode.
Collision Energy (CE) Ramping: Do not use a static CE. Acquire MS/MS spectra across a ramp of 10, 20, and 40 eV.
Validation Check: Monitor the appearance threshold of the [M+H - 18]⁺ ion. A low-energy facile loss of water unequivocally validates the ortho-amino/carboxylic acid arrangement.
Self-validating experimental workflow combining NMR dilution series and HRMS/MS CE ramping.
References
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI Crystals.
2-Hydroxynicotinic acid | C6H5NO3 | CID 69114. PubChem, National Center for Biotechnology Information. 2
bmse000341 6-Hydroxynicotinic Acid. Biological Magnetic Resonance Data Bank (BMRB). 1
2-Amino-4-Hydroxynicotinic Acid Reference Standard Validation: A Comparative Performance Guide
Introduction In the development of pyridine-based therapeutics and neuroactive compounds, 2-amino-4-hydroxynicotinic acid serves as a critical structural intermediate and metabolite [4]. However, the accurate quantificat...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the development of pyridine-based therapeutics and neuroactive compounds, 2-amino-4-hydroxynicotinic acid serves as a critical structural intermediate and metabolite [4]. However, the accurate quantification of active pharmaceutical ingredients (APIs) and the tracking of their impurity profiles rely entirely on the metrological traceability of the Reference Standard (RS) used during analytical testing.
This guide objectively compares the performance of a rigorously validated High-Purity Reference Standard (>99.8%) against a standard Commercial Grade Alternative (~96.5%) . By examining the causality behind experimental choices and adhering to global regulatory frameworks, this document provides a self-validating protocol for establishing a reliable analytical baseline.
Section 1: The Causality of Validation (Expertise & Experience)
A reference standard is not merely a high-purity chemical; it is the metrological anchor for all subsequent analytical testing. The United States Pharmacopeia (USP <11>) defines reference standards as highly characterized specimens required to demonstrate identity, strength, and purity [2]. If the RS is flawed, every assay calibrated against it is fundamentally compromised.
When validating 2-amino-4-hydroxynicotinic acid, several unique chemical behaviors dictate our experimental design:
Zwitterionic Nature: The presence of both a basic amino group and an acidic carboxylic acid requires strict pH control in the mobile phase to prevent peak tailing and ensure reproducible retention times.
Tautomeric Polymorphism: Similar to 4-hydroxynicotinic acid, this compound can exhibit tautomerism in the solid state (shifting between the hydroxy form and the 4-oxo-1,4-dihydropyridine tautomer) [5]. Solid-state NMR and IR spectroscopy are mandatory to confirm the predominant tautomer, as this impacts solubility and molar absorptivity.
Regulatory Alignment: The validation protocol must strictly adhere to the ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose, evaluating specificity, linearity, accuracy, and precision [1].
Section 2: Comparative Experimental Design
To demonstrate the critical need for a validated standard, we compared a High-Purity RS (fully characterized, recrystallized, and validated) against a Commercial Grade Alternative (synthesized for general R&D, unvalidated).
The Causality of Choice
Commercial grades frequently contain uncharacterized organic impurities—such as residual 2-aminonicotinic acid precursors [4]—or inorganic salts from the synthetic workup. Using an unvalidated commercial grade as a quantitative standard leads to baseline noise, co-elution risks, and a dangerous overestimation of API purity [3]. A validated High-Purity RS ensures that mass balance is achieved, meaning the sum of the assay value, impurities, water content, and residual solvents equals 100%.
Fig 1. Analytical and regulatory impact of reference standard selection.
The following self-validating HPLC-UV methodology was developed and validated per ICH Q2(R2) standards [1].
Chromatographic Conditions
Column: C18 Reverse Phase (250 mm × 4.6 mm, 5 µm).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the carboxylic acid to improve column retention and peak shape).
Mobile Phase B: Acetonitrile.
Gradient Program: 5% B to 60% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Validation Execution Steps
System Suitability Testing (SST): Inject the standard solution (100 µg/mL) six times.
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, Tailing factor ≤ 1.5, Theoretical plates ≥ 5000.
Specificity (Forced Degradation): Subject the standard to 1N HCl, 1N NaOH, 3% H₂O₂, UV light (254 nm), and thermal stress (60°C) for 24 hours.
Acceptance Criteria: The main peak of 2-amino-4-hydroxynicotinic acid must be baseline resolved from all degradation products (Resolution > 2.0). Peak purity angle must be less than the purity threshold.
Linearity & Range: Prepare calibration solutions at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration. Plot peak area against concentration.
Accuracy (Recovery): Spike known amounts of the standard into a blank matrix at 50%, 100%, and 150% levels in triplicate.
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate Precision): Perform six replicate injections on the same day (Intra-day) and repeat on three different days using different analysts (Inter-day).
Fig 2. Reference standard validation lifecycle and tautomeric profiling workflow.
Section 4: Quantitative Data Comparison
The following tables summarize the experimental data comparing the High-Purity RS against the Commercial Grade Alternative. The data clearly demonstrates why unvalidated materials fail to meet the stringent requirements of pharmaceutical metrology.
Table 1: Validation Parameters Comparison
Parameter
High-Purity RS (Validated)
Commercial Grade (Unvalidated)
ICH Q2(R2) Acceptance Criteria
Chromatographic Purity (HPLC)
99.85%
96.42%
Report Value
Linearity (R²)
0.9998
0.9875
≥ 0.999
Accuracy (Mean Recovery)
100.2%
104.5% (Overestimation)
98.0% - 102.0%
Precision (Intra-day RSD)
0.45%
3.12%
≤ 1.0%
Specificity (Resolution)
> 2.5 (Baseline resolved)
1.2 (Co-elution observed)
> 2.0
Table 2: Impurity Profile & Mass Balance
Quality Attribute
High-Purity RS
Commercial Grade
Analytical Technique
Assay (qNMR)
99.6%
94.1%
Quantitative NMR
Water Content
0.15%
1.80%
Karl Fischer Titration
Residual Solvents
< 50 ppm
3,200 ppm (Methanol)
GC-FID
Inorganic Ash
0.05%
0.85%
Residue on Ignition (ROI)
Mass Balance
99.95%
96.75%
Sum of all parameters
References
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
Reference-Standard Material Qualification. Pharmaceutical Technology.[Link]
2-Aminonicotinic acid (CID 72930). PubChem, National Institutes of Health (NIH). [Link]
Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. Crystal Growth & Design, American Chemical Society (ACS).[Link]
Validation
comparing chemical synthesis routes for 2-amino-4-hydroxynicotinic acid
An In-Depth Technical Guide to the Chemical Synthesis of 2-Amino-4-hydroxynicotinic Acid Executive Summary 2-Amino-4-hydroxynicotinic acid (2-amino-4-hydroxypyridine-3-carboxylic acid) is a highly specialized heterocycli...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Chemical Synthesis of 2-Amino-4-hydroxynicotinic Acid
Executive Summary
2-Amino-4-hydroxynicotinic acid (2-amino-4-hydroxypyridine-3-carboxylic acid) is a highly specialized heterocyclic building block. Characterized by a dense array of hydrogen-bond donors and acceptors, this scaffold is critical in the design of kinase inhibitors, metal chelators, and advanced agrochemicals[1]. Synthesizing this densely functionalized pyridine ring presents significant regiochemical challenges.
This guide objectively evaluates the two primary synthetic philosophies utilized by process chemists to access this molecule: De Novo Cyclocondensation (Route A) and Late-Stage N-Oxide Functionalization (Route B) . By analyzing the mechanistic causality, scalability, and experimental validation of each route, this guide provides drug development professionals with the data necessary to select the optimal synthetic pathway.
Mechanistic Overview of Synthetic Strategies
Route A: De Novo Cyclocondensation (The Bottom-Up Approach)
This strategy constructs the pyridine core from acyclic precursors. By reacting an activated methylene compound (such as ethyl cyanoacetate) with an electrophilic enamino ester, the regiochemistry of the final pyridine ring is pre-determined by the connectivity of the acyclic starting materials.
Causality of Regiocontrol: The pre-formed enamine dictates the exact site of the initial Michael addition. Unlike direct
β
-keto ester condensations which often yield isomeric mixtures, the enamine nitrogen strictly directs the intramolecular cyclization, ensuring absolute regiocontrol (>99%) at the C2 and C4 positions.
Route B: Directed Functionalization of Pyridine N-Oxides (The Top-Down Approach)
This strategy relies on the modification of a pre-existing pyridine ring. Starting from commercially viable 2-aminonicotinic acid—typically accessed via the oxidation of quinoline followed by a Hofmann rearrangement[2]—the nitrogen is oxidized to an N-oxide.
Causality of Regiocontrol: The N-oxide serves a dual purpose: it activates the electron-deficient pyridine ring toward electrophilic attack and acts as a regiochemical director. Treatment with phosphorus oxytrichloride (POCl
3
) induces a rearrangement that selectively introduces a chloride at the C4 position[3], which is subsequently hydrolyzed to the target hydroxyl group.
Comparative Data Analysis
The following table summarizes the quantitative performance metrics of both synthetic routes based on standard process chemistry parameters.
As a Senior Application Scientist, it is critical to recognize that a robust protocol must be self-validating—providing the chemist with intrinsic observational cues to confirm reaction progress.
Protocol A: De Novo Cyclocondensation Workflow
Fig 1. De novo cyclocondensation workflow for 2-amino-4-hydroxynicotinic acid synthesis.
Step-by-Step Procedure:
Condensation: In a dry flask under nitrogen, dissolve 1.0 eq of ethyl cyanoacetate and 1.05 eq of ethyl 3-amino-3-ethoxyacrylate in anhydrous ethanol. Slowly add 1.1 eq of sodium ethoxide.
Causality: Sodium ethoxide is chosen over sodium methoxide to prevent unwanted transesterification of the ethyl esters. The base deprotonates the cyanoacetate, initiating the Michael addition.
Cyclization: Heat the reaction mixture to reflux (78°C) for 4 hours.
Self-Validating Cue: The reaction is self-validating; as the acyclic intermediate converts to the pyridine core, the mixture transitions from a clear pale yellow solution to a dense, opaque suspension. This occurs because the sodium salt of the newly formed cyclized product is highly insoluble in ethanol.
Saponification & Isolation: Isolate the solid intermediate via filtration. Suspend the solid in 2M aqueous NaOH and heat to 80°C for 2 hours to hydrolyze the ester. Cool the solution to 5°C and carefully acidify with 6M HCl to exactly pH 3.0.
Causality: pH 3.0 corresponds to the isoelectric point of 2-amino-4-hydroxynicotinic acid. At this exact pH, the zwitterionic form dominates, minimizing aqueous solubility and forcing the pure product to crystallize out of solution, leaving impurities in the mother liquor.
Fig 2. Late-stage N-oxide directed functionalization of the pyridine core.
Step-by-Step Procedure:
Protection & Oxidation: Suspend 2-aminonicotinic acid in acetic anhydride and heat to 60°C to yield the N-acetyl derivative. After isolation, dissolve in dichloromethane, cool to 0°C, and add 1.2 eq of mCPBA.
Causality: The primary amine must be acetylated to prevent its competitive oxidation. The low temperature during mCPBA addition prevents the thermal degradation of the highly reactive N-oxide intermediate.
Chlorination: Suspend the isolated N-oxide in neat POCl
3
and heat to 90°C for 3 hours[3].
Self-Validating Cue: This step acts as a visual self-validating system. The insoluble N-oxide starting material gradually dissolves as it reacts with the POCl
3
. The completion of the reaction is marked by the heterogeneous mixture turning into a homogenous, dark amber solution.
Hydrolysis & Deprotection: Concentrate the mixture under reduced pressure to remove excess POCl
3
. Quench the residue in ice water, then reflux in 10% aqueous NaOH for 4 hours.
Causality: The strongly basic reflux conditions perform a dual function: they facilitate the nucleophilic aromatic substitution (S
N
Ar) of the highly activated 4-chloro group with a hydroxyl group, and simultaneously cleave the N-acetyl protecting group to reveal the free amine. Neutralization to pH 3.0 precipitates the final 2-amino-4-hydroxynicotinic acid.
Conclusion & Recommendations
For laboratories prioritizing regiochemical purity and scalability , Route A (De Novo Cyclocondensation) is the definitive choice. Its reliance on predictable enamine chemistry eliminates the risk of halogenated byproducts. Conversely, for researchers who already possess functionalized quinoline derivatives or 2-aminonicotinic acid[2], Route B offers a rapid, albeit harsher, top-down approach to achieve the desired C4-hydroxyl substitution.
References
Study on synthesis of 4-Aminonicotinic acid / Synthesis of 2-aminonicotinic acid
Source: ResearchGate
URL
Method for producing 2-hydroxynicotinic acid derivative (JP2864653B2)
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals
Document Type: Technical Comparison Guide & Validated Protocol
Executive Summary & Analyte Profiling
Quantifying low-molecular-weight, highly polar, and zwitterionic compounds in complex biological matrices (e.g., plasma, urine) is a notorious bottleneck in bioanalysis. 2-amino-4-hydroxynicotinic acid exemplifies this challenge. Featuring an amino group (-NH₂), a hydroxyl group (-OH), and a carboxylic acid (-COOH) on a pyridine ring, the molecule exhibits multiple pKa values. It remains charged at nearly all physiological pH levels, rendering standard reversed-phase liquid chromatography (RPLC) ineffective for retention and making traditional extraction methods highly susceptible to failure.
To meet the rigorous standards set by the[1] and the[2], laboratories must cross-validate extraction methodologies to ensure an assay is free from severe matrix effects and offers reproducible recovery. This guide objectively compares Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), providing a self-validating workflow for LC-MS/MS analysis.
Mechanistic Comparison of Extraction Strategies
When designing an extraction protocol for polar pyridine derivatives—similar to methods validated for related metabolites like 6-hydroxynicotinic acid[3]—we must analyze the causality behind solvent interactions and sorbent chemistry.
Liquid-Liquid Extraction (LLE): Relies on the analyte partitioning into a non-polar organic solvent (e.g., ethyl acetate or MTBE). Because 2-amino-4-hydroxynicotinic acid has a LogP < 0 and is zwitterionic, it remains entirely in the aqueous phase. LLE yields abysmal recovery.
Protein Precipitation (PPT): Adding a 3:1 volume of acetonitrile successfully crashes out gross proteins. However, PPT is a "dilute-and-shoot" equivalent that fails to remove endogenous phospholipids. When injected onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column, these phospholipids co-elute with the analyte, causing severe ion suppression in the electrospray ionization (ESI) source and violating the <15% CV limit for matrix effects.
Mixed-Mode Cation Exchange (MCX) SPE: This is the optimal approach. By acidifying the sample matrix, the carboxylic acid is neutralized, and the basic amino group is fully protonated. The analyte binds strongly to the negatively charged sulfonic acid groups on the MCX sorbent via ionic interaction. This allows for aggressive washing with 100% organic solvents to remove neutral lipids and phospholipids before eluting the target with a basic organic solution.
Logical decision tree evaluating extraction methodologies for polar pyridine derivatives.
Quantitative Cross-Validation Data
The following table summarizes the experimental cross-validation of the three extraction methods using human plasma spiked at a medium quality control (MQC) level of 50 ng/mL. Data was acquired using a HILIC-MS/MS setup operating in ESI+ Multiple Reaction Monitoring (MRM) mode.
Extraction Method
Primary Mechanism
Mean Recovery (%)
Matrix Factor (IS-normalized)
%CV (Precision)
Regulatory Verdict
PPT (Acetonitrile 3:1)
Solvent-induced denaturation
92.4
0.45 (Severe Suppression)
18.5
Fails (Exceeds 15% CV limit)
LLE (Ethyl Acetate)
Organic/aqueous partitioning
8.2
0.98 (Clean extract)
22.1
Fails (Inadequate sensitivity)
MCX-SPE (30 mg/1 mL)
Cation exchange + RP
88.7
0.96 (Minimal Effect)
4.2
Passes (Optimal & Validated)
Data Interpretation: While PPT shows high absolute recovery, the IS-normalized matrix factor of 0.45 indicates that 55% of the analyte signal is lost to ion suppression from co-eluting matrix components. Only MCX-SPE provides the necessary combination of high recovery (88.7%) and a clean matrix profile (MF = 0.96), ensuring robust quantification in metabolomic and pharmacokinetic workflows[4].
Self-Validating MCX-SPE Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By carefully controlling the pH at each step, we dictate the ionization state of 2-amino-4-hydroxynicotinic acid, ensuring predictable sorbent interactions.
Internal Standard (IS): Isotope-labeled analogue (e.g., ¹³C₃-2-amino-4-hydroxynicotinic acid) to correct for any minor variations in extraction efficiency.
Step-by-Step Workflow
Sample Pre-treatment (Crucial Step):
Aliquot 100 µL of plasma into a microcentrifuge tube.
Spike with 10 µL of IS working solution.
Add 100 µL of 2% Formic Acid (HCOOH) in water.
Causality: Dropping the pH below 3.0 ensures the carboxylic acid is fully protonated (neutral) and the amino group is fully protonated (positively charged), priming it for cation exchange.
Cartridge Conditioning:
Pass 1 mL of Methanol (MeOH) to wet the hydrophobic backbone.
Pass 1 mL of 2% HCOOH in water to equilibrate the sorbent to the loading pH.
Sample Loading:
Load the pre-treated sample onto the cartridge at a flow rate of ~1 drop/second. The positively charged analyte binds to the sulfonic acid groups.
Interference Washing:
Wash 1: 1 mL of 2% HCOOH in water (removes polar, uncharged, and acidic interferences).
Wash 2: 1 mL of 100% MeOH (removes neutral lipids and hydrophobic proteins). Causality: Because the analyte is held by strong ionic bonds, 100% organic solvent will not elute it.
Target Elution:
Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.
Causality: The high pH (>10) deprotonates the amino group, neutralizing its positive charge. The ionic bond is broken, and the methanol easily sweeps the analyte off the sorbent.
Reconstitution:
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute in 100 µL of HILIC initial mobile phase (e.g., 90:10 Acetonitrile:Water with 10mM Ammonium Formate) to prevent solvent-mismatch peak distortion during LC injection.
Step-by-step self-validating workflow for MCX-SPE extraction and LC-MS/MS analysis.
Conclusion
For highly polar, zwitterionic analytes like 2-amino-4-hydroxynicotinic acid, generic extraction methods like PPT and LLE fail to meet the rigorous matrix effect and recovery thresholds required by regulatory bodies. By leveraging the specific pKa properties of the analyte, Mixed-Mode Cation Exchange (MCX) SPE provides a targeted, self-validating cleanup mechanism. This approach eliminates phospholipid-induced ion suppression, ensures robust assay precision (<5% CV), and guarantees compliance with FDA and ICH M10 bioanalytical guidelines.
References
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.
URL:[Link]
European Medicines Agency (EMA). (2023). ICH M10 on bioanalytical method validation - Scientific guideline.
URL:[Link]
Llorach, R., et al. (2009). An LC-MS-Based Metabolomics Approach for Exploring Urinary Metabolome Modifications after Cocoa Consumption. Journal of Proteome Research, ACS Publications.
URL:[Link]
Li, Y., et al. (2019). The determination of patulin from food samples using dual-dummy molecularly imprinted solid-phase extraction coupled with LC-MS/MS. PubMed, National Institutes of Health.
URL:[Link]
Proper disposal of substituted heterocyclic amines, such as 2-Amino-4-hydroxynicotinic acid (also known as 2-amino-4-hydroxypyridine-3-carboxylic acid), requires strict adherence to environmental health and safety (EHS)...
Author: BenchChem Technical Support Team. Date: March 2026
Proper disposal of substituted heterocyclic amines, such as 2-Amino-4-hydroxynicotinic acid (also known as 2-amino-4-hydroxypyridine-3-carboxylic acid), requires strict adherence to environmental health and safety (EHS) protocols. Because this compound features a pyridine ring substituted with both electron-donating (amino, hydroxyl) and electron-withdrawing (carboxylic acid) groups, it exhibits unique zwitterionic behavior and reactivity profiles.
This guide provides researchers and drug development professionals with self-validating, step-by-step methodologies for the safe handling, segregation, and disposal of 2-Amino-4-hydroxynicotinic acid.
Physicochemical Profiling & Risk Assessment
To safely manage chemical waste, you must first understand the causality behind its hazards. 2-Amino-4-hydroxynicotinic acid is an amphoteric molecule. Its solubility and reactivity are highly dependent on the pH of its environment. The compound is classified as a severe irritant; its functional groups can disrupt lipid bilayers and cause localized pH changes on mucosal surfaces, leading to acute inflammation[1].
Table 1: Physicochemical Properties and Disposal Implications
Potential for exothermic reactivity with strong oxidizers; requires strict waste segregation[2].
Physical State
Solid, off-white to light yellow crystalline powder
Poses a high inhalation risk (H335). Requires rigorous dust control during cleanup and transfer[3][4].
Solubility
Soluble in basic/acidic aqueous solutions
Zwitterionic nature affects partitioning; do not dispose of in standard aqueous sink drains[1].
Incompatibilities
Strong oxidizing agents, strong bases
Exothermic reactivity; risk of toxic nitrogen oxide (
NOx
) gas emission upon degradation[5].
GHS Hazards
H315 (Skin), H319 (Eye), H335 (Respiratory)
Requires Level C/D PPE (nitrile gloves, safety goggles, lab coat) during all handling[4][5].
Pre-Disposal Operational Workflows
Before executing disposal, waste must be properly segregated. Mixing 2-Amino-4-hydroxynicotinic acid with incompatible waste streams (such as nitric acid or peroxides) can lead to the rapid evolution of toxic
NOx
gases.
Causality Insight: Why segregate from oxidizers? The electron-rich amino and hydroxyl groups on the pyridine ring make the molecule susceptible to rapid, exothermic oxidation. In a sealed waste container, this reaction can generate sufficient gas pressure to cause a catastrophic container failure.
Protocol A: Waste Segregation and Containment
Identify the Waste Matrix: Determine if the 2-Amino-4-hydroxynicotinic acid is in a dry powder form, dissolved in an organic solvent (e.g., DMSO, methanol), or suspended in an aqueous buffer.
Select the Primary Receptacle:
For Solids: Use a puncture-resistant, high-density polyethylene (HDPE) container lined with a heavy-duty poly bag.
For Liquids: Use a chemically compatible, vented carboy (PTFE or HDPE) to prevent pressure buildup.
Apply GHS Labeling: Immediately affix a hazardous waste label indicating "Toxic/Irritant" and "Contains Heterocyclic Amines."
Verification Step: Visually inspect the container for structural integrity and ensure the cap is securely fastened but vented if gas evolution is possible.
Step-by-Step Disposal Procedures
The following methodologies are designed as self-validating systems. Do not proceed to the next step until the verification requirement of the current step is met.
Protocol B: Solid Waste Disposal
Applies to bulk powder, contaminated weigh boats, spatulas, and filter papers.
Dust Minimization: Do not sweep or use compressed air. Transfer solid waste using a static-free scoop inside a certified chemical fume hood to prevent the aerosolization of irritant particles[6][7].
Double-Bagging: Place the contaminated materials into a primary transparent polyethylene bag. Seal it, then place it inside a secondary opaque hazardous waste bag.
Consolidation: Transfer the double-bagged waste into a designated solid hazardous waste drum.
Verification: Press gently on the sealed bags before placing them in the drum to ensure no air escapes, confirming an airtight seal that will contain all crystalline dust.
Applies to reaction mother liquors, chromatography fractions, and rinsates.
pH Neutralization (Aqueous Only): 2-Amino-4-hydroxynicotinic acid can precipitate unexpectedly if the pH shifts. Slowly adjust the aqueous waste to a neutral range (pH 6.0–8.0) using dilute
NaOH
or
HCl
while stirring continuously.
Verification: Use a calibrated pH meter or broad-range pH indicator paper to confirm the solution has stabilized between pH 6.0 and 8.0. This ensures no latent gas evolution or sudden precipitation occurs during storage.
Solvent Compatibility Check (Organic Only): Ensure the organic waste stream does not contain strong oxidizers. Combine with standard combustible organic waste (e.g., halogenated or non-halogenated, depending on the solvent used).
Routing for Incineration: Liquid waste containing this compound must be routed to a licensed facility for high-temperature incineration. The incinerator must be equipped with an afterburner and an alkaline scrubber to neutralize emitted nitrogen oxides (
NOx
) and carbon oxides (
COx
)[2].
Spill Response & Decontamination Plan
In the event of an accidental release, immediate containment is required to prevent dermal and respiratory exposure.
Protocol D: Dry Powder Spill Recovery
Isolation: Evacuate the immediate area. Allow 5 minutes for airborne dust to settle before approaching with Level C PPE (including a particulate respirator)[7].
Wet-Wiping Technique:Do not dry sweep. Lightly moisten a disposable absorbent pad with water or ethanol. Gently place the pad over the powder to trap it, preventing aerosolization[5][6].
Collection: Carefully fold the pad inward, trapping the chemical inside, and transfer it to a solid waste container.
Surface Decontamination: Wash the affected surface with a mild soap and water solution. The amphoteric nature of the compound allows it to be easily lifted by surfactants[8].
Verification: After wet-wiping, perform a final wipe with a solvent-dampened dark cloth. Visually inspect the cloth under bright light; the absence of white/yellow crystalline residue confirms complete decontamination.
Waste Disposal Workflow Visualization
The following diagram illustrates the logical decision tree for processing 2-Amino-4-hydroxynicotinic acid waste based on its physical state.
State-dependent segregation, packaging, and incineration routing for 2-Amino-4-hydroxynicotinic acid.
References
Thermo Fisher Scientific. "SAFETY DATA SHEET: 2-Hydroxynicotinic acid." Retrieved from 3
Cayman Chemical. "Safety Data Sheet: Nicotinic Acid." Retrieved from 9
NOVA University of Lisbon. "pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media." Retrieved from
TCI Chemicals. "SAFETY DATA SHEET: 5-Chloro-6-hydroxynicotinic Acid." Retrieved from